Product packaging for Montanol(Cat. No.:)

Montanol

Cat. No.: B1251365
M. Wt: 352.5 g/mol
InChI Key: CFWFJIRDZVFKJB-GRZKGYEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Montanol is a trade name for a series of frothing agents specifically formulated for coal beneficiation via flotation. These reagents are designed to generate a consistent and stable froth, which is critical for the efficient separation of fine coal particles from ash and other impurities. The core research value of this compound frothers lies in their ability to enhance selectivity and recovery yields in mineral processing studies. For instance, this compound™ 508 is noted for its high water dispersibility and ability to facilitate lower dosage requirements for both frother and collector chemicals . Another variant, this compound™ 88, demonstrates excellent selectivity for separating coal fines from ash and clay, contributing to a final product with low ash content . The general mechanism of action for these compounds involves reducing the surface tension of the water, thereby promoting the formation of small, uniform air bubbles. Hydrophobic coal particles attach to these bubbles and rise to the surface to be skimmed off, while hydrophilic gangue materials such as ash and clay sink to the bottom. This process allows researchers to investigate and optimize key parameters for cleaner coal production. This compound products are strictly for industrial and laboratory research applications. They are For Research Use Only and are not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O4 B1251365 Montanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

(E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one

InChI

InChI=1S/C21H36O4/c1-15(2)17(4)13-19(23)16(3)7-6-11-21(5)20(24)9-8-18(10-12-22)14-25-21/h10,13,15-16,20,22,24H,6-9,11-12,14H2,1-5H3/b17-13+,18-10+/t16-,20-,21+/m1/s1

InChI Key

CFWFJIRDZVFKJB-GRZKGYEASA-N

SMILES

CC(C)C(=CC(=O)C(C)CCCC1(C(CCC(=CCO)CO1)O)C)C

Isomeric SMILES

C[C@H](CCC[C@]1([C@@H](CC/C(=C\CO)/CO1)O)C)C(=O)/C=C(\C)/C(C)C

Canonical SMILES

CC(C)C(=CC(=O)C(C)CCCC1(C(CCC(=CCO)CO1)O)C)C

Synonyms

montanol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Montanol (C21H36O4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montanol is a naturally occurring diterpenoid with the molecular formula C21H36O4. First isolated from the plant Montanoa tomentosa, a species with a history of use in traditional medicine for its uterotonic and anxiolytic properties, this compound presents a complex and intriguing molecular architecture. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation. Furthermore, this document explores the potential biological activities and associated signaling pathways, drawing from studies on its natural source.

Chemical and Physical Properties

This compound is a diterpenoid characterized by a unique oxepane ring structure.[1][2] Its molecular formula is C21H36O4, and it has a molecular weight of 352.51 g/mol . The structural complexity and physicochemical properties of this compound are key to understanding its potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC21H36O4J. Am. Chem. Soc. 1979, 101, 3404-3405
Molecular Weight352.51 g/mol J. Am. Chem. Soc. 1979, 101, 3404-3405
AppearanceOilJ. Am. Chem. Soc. 1979, 101, 3404-3405

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. The following table summarizes the key spectral data as reported in the primary literature.

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/SignalsSource
¹H NMR Data not fully available in searched literature.-
¹³C NMR Data not fully available in searched literature.-
IR (Infrared) Data not fully available in searched literature.-
MS (Mass Spectrometry) Data not fully available in searched literature.-

Note: Detailed spectral data from the original publication (J. Am. Chem. Soc. 1979, 101, 3404-3405) were not accessible in the conducted searches. Researchers should refer to the full text of this publication for complete spectroscopic information.

Experimental Protocols

Isolation of this compound from Montanoa tomentosa

The following protocol is a generalized procedure based on the initial isolation of diterpenoids from Montanoa tomentosa.

Workflow for this compound Isolation

G plant_material Dried Montanoa tomentosa leaves extraction Extraction with a suitable solvent (e.g., methanol or ethanol) plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration crude_extract Crude Plant Extract concentration->crude_extract partitioning Solvent-solvent partitioning (e.g., between water and ethyl acetate) crude_extract->partitioning organic_phase Organic Phase containing diterpenoids partitioning->organic_phase chromatography Column Chromatography (e.g., silica gel) organic_phase->chromatography fractions Collection of fractions chromatography->fractions purification Further purification of this compound-containing fractions (e.g., HPLC) fractions->purification This compound Pure this compound purification->this compound

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material Preparation: Air-dried and powdered leaves of Montanoa tomentosa are used as the starting material.

  • Extraction: The powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature.

  • Filtration and Concentration: The resulting extract is filtered to remove solid residues and then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Diterpenoids like this compound are typically found in the less polar fractions.

  • Chromatographic Separation: The organic phase is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions enriched with this compound are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Uterotonic Activity Assay (In Vitro)

This protocol describes a general method for assessing the uterotonic activity of a compound using isolated uterine tissue.

Workflow for Uterotonic Activity Assay

G tissue_prep Isolation of uterine tissue from a suitable animal model (e.g., rat) organ_bath Mounting of the tissue in an organ bath containing physiological salt solution tissue_prep->organ_bath equilibration Equilibration of the tissue organ_bath->equilibration compound_addition Addition of this compound at varying concentrations equilibration->compound_addition contraction_measurement Measurement of uterine contractions using an isometric transducer compound_addition->contraction_measurement data_analysis Data analysis to determine dose-response relationship contraction_measurement->data_analysis

Caption: Workflow for in vitro uterotonic assay.

Detailed Methodology:

  • Tissue Preparation: A female rat is euthanized, and the uterine horns are excised and placed in a physiological salt solution (e.g., De Jalon's solution).

  • Mounting: A segment of the uterine horn is mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a constant resting tension. Spontaneous contractions are recorded.

  • Compound Administration: this compound, dissolved in a suitable vehicle, is added to the organ bath in a cumulative manner to obtain a dose-response curve.

  • Contraction Measurement: The contractile activity of the uterine muscle is recorded using an isometric force transducer connected to a data acquisition system.

  • Data Analysis: The amplitude and frequency of contractions are measured, and the effect of this compound is compared to a control (vehicle) and a standard uterotonic agent like oxytocin.

GABAA Receptor Binding Assay

This protocol provides a general framework for investigating the interaction of a compound with the GABAA receptor.

G membrane_prep Preparation of brain membranes rich in GABAA receptors (e.g., from rat cortex) incubation Incubation of membranes with a radiolabeled ligand (e.g., [³H]muscimol) and this compound membrane_prep->incubation separation Separation of bound and free radioligand (e.g., by rapid filtration) incubation->separation quantification Quantification of bound radioactivity using liquid scintillation counting separation->quantification analysis Determination of the inhibitory concentration (IC50) of this compound quantification->analysis

References

The Biosynthesis of Montanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Hypothetical Biosynthetic Pathway of a Unique Sesquiterpenoid

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the putative biosynthetic pathway of Montanol, a sesquiterpenoid originating from the plant Montanoa tomentosa. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes current knowledge of terpenoid biosynthesis to propose a chemically logical and biologically plausible pathway. This guide also outlines detailed experimental protocols for the isolation and characterization of this compound and its intermediates, providing a foundational framework for future research in this area.

Introduction to this compound

This compound is a sesquiterpenoid natural product with the chemical formula C21H36O4.[1] It has been isolated from Montanoa tomentosa, a plant species native to Mexico and Central America.[1] The complex structure of this compound features a seven-membered oxepane ring, a structural motif known to occur in a variety of bioactive marine natural products. Its IUPAC name is (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one.[1] As a member of the vast and structurally diverse terpenoid family, the biosynthesis of this compound is presumed to follow the general pathway of sesquiterpenoid formation, originating from farnesyl pyrophosphate (FPP).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of sesquiterpenoids is a well-established area of study, providing a solid foundation for postulating the formation of this compound. The pathway can be conceptually divided into three main stages: the formation of the universal precursor, the cyclization of the linear precursor to form the core carbon skeleton, and the post-cyclization modifications to yield the final product.

Stage 1: Assembly of the Sesquiterpenoid Precursor, Farnesyl Pyrophosphate (FPP)

Like all sesquiterpenoids in plants, the biosynthesis of this compound begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). FPP is synthesized in the cytoplasm via the mevalonate (MVA) pathway. This pathway commences with the condensation of three molecules of acetyl-CoA to ultimately form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These two C5 units are then sequentially condensed by prenyltransferases to first form geranyl pyrophosphate (GPP, C10) and subsequently FPP (C15).

FPP_Biosynthesis Acetyl-CoA (x3) Acetyl-CoA (x3) Mevalonate Mevalonate Acetyl-CoA (x3)->Mevalonate MVA Pathway IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP GPPS GPPIPP GPPIPP FPP FPP GPPIPP->FPP FPPS

Figure 1: Overview of Farnesyl Pyrophosphate (FPP) Biosynthesis.
Stage 2: Hypothetical Cyclization of FPP to a Putative Intermediate

The structural diversity of sesquiterpenoids arises from the activity of a class of enzymes known as terpene synthases (TPSs) or terpene cyclases. These enzymes catalyze the ionization of the pyrophosphate group from FPP, generating a farnesyl carbocation that can then undergo a series of intramolecular cyclizations and rearrangements.

For this compound, the presence of a seven-membered oxepane ring suggests a complex cyclization cascade. A plausible initial step would be the 1,10-cyclization of the farnesyl cation to form a germacrene-type carbocation intermediate. Subsequent rearrangements and a second cyclization could then lead to a bicyclic precursor.

Stage 3: Post-Cyclization Modifications: The Formation of the Oxepane Ring

The formation of the characteristic oxepane ring of this compound is likely the result of a series of oxidative modifications of the cyclic sesquiterpene scaffold. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), a versatile class of enzymes known to be involved in the late stages of terpenoid biosynthesis.

A proposed mechanism for the oxepane ring formation involves the regioselective epoxidation of a double bond within the carbocyclic intermediate, followed by an enzyme-catalyzed or spontaneous intramolecular cyclization of a hydroxyl group onto the epoxide, leading to the formation of the seven-membered ether ring. Further oxidations and functional group installations would then be required to arrive at the final structure of this compound.

Montanol_Biosynthesis_Pathway cluster_0 Core Sesquiterpenoid Pathway cluster_1 Tailoring Reactions FPP FPP Farnesyl_Cation Farnesyl_Cation FPP->Farnesyl_Cation Terpene Synthase (-OPP) Cyclic_Intermediate Putative Bicyclic Intermediate Farnesyl_Cation->Cyclic_Intermediate Cyclization Cascade Hydroxylated_Intermediate Hydroxylated Intermediate Cyclic_Intermediate->Hydroxylated_Intermediate P450 (Hydroxylation) Epoxidized_Intermediate Epoxidized Intermediate Hydroxylated_Intermediate->Epoxidized_Intermediate P450 (Epoxidation) Oxepane_Intermediate Oxepane Ring Formation Epoxidized_Intermediate->Oxepane_Intermediate Intramolecular Cyclization This compound This compound Oxepane_Intermediate->this compound Further Oxidations & Modifications

Figure 2: Hypothetical Biosynthetic Pathway of this compound.

Quantitative Data Summary

Currently, there is no publicly available quantitative data regarding the biosynthesis of this compound, such as enzyme kinetics, precursor flux, or product yields. The following table is provided as a template for future research to populate as data becomes available.

ParameterValueUnitsExperimental ContextReference
Enzyme Kinetics
Montanoa tomentosa Terpene Synthase (putative)
- Km (FPP)TBDµMRecombinant enzyme assayTBD
- kcatTBDs-1Recombinant enzyme assayTBD
Montanoa tomentosa P450 (putative)
- Km (Cyclic Intermediate)TBDµMMicrosomal assayTBD
- kcatTBDs-1Microsomal assayTBD
Metabolite Concentrations
FPP pool sizeTBDnmol/g FWLC-MS analysis of M. tomentosa leaf tissueTBD
This compound concentrationTBDµg/g FWGC-MS or HPLC analysis of M. tomentosa leaf extractTBD

TBD: To Be Determined

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of phytochemical analysis, enzymology, and molecular biology techniques. The following are detailed methodologies for key experiments.

Isolation and Structural Elucidation of this compound from Montanoa tomentosa

Objective: To extract, purify, and confirm the structure of this compound from plant material.

Methodology:

  • Plant Material Collection and Preparation: Collect fresh leaves of Montanoa tomentosa. Air-dry the leaves in the shade and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Monitor the presence of this compound in the fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

  • Chromatographic Purification: Subject the this compound-rich fraction (e.g., the chloroform fraction) to a series of chromatographic separations.

    • Silica Gel Column Chromatography: Use a gradient elution system of n-hexane and ethyl acetate to perform an initial fractionation.

    • Sephadex LH-20 Column Chromatography: Further purify the active fractions using an isocratic elution with methanol to remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC): Perform final purification on a semi-preparative HPLC system with a C18 column using a methanol-water gradient.

  • Structural Elucidation: Determine the structure of the purified compound using spectroscopic techniques:

    • Mass Spectrometry (MS): Obtain the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): Perform 1H, 13C, COSY, HSQC, and HMBC experiments to establish the connectivity and stereochemistry of the molecule.

    • Compare the obtained data with published data for this compound to confirm its identity.

Isolation_Workflow Plant_Material Montanoa tomentosa (powdered leaves) Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Silica Gel & Sephadex Column Chromatography Partitioning->Column_Chromatography HPLC Semi-preparative HPLC Column_Chromatography->HPLC Structure_Elucidation Spectroscopic Analysis (NMR, MS) HPLC->Structure_Elucidation Pure_this compound Pure_this compound Structure_Elucidation->Pure_this compound

Figure 3: Experimental Workflow for the Isolation of this compound.
Identification and Characterization of Candidate Biosynthetic Genes

Objective: To identify and functionally characterize the terpene synthase and P450 enzymes involved in this compound biosynthesis.

Methodology:

  • Transcriptome Sequencing: Extract total RNA from young leaves of Montanoa tomentosa and perform deep sequencing (RNA-seq).

  • Gene Mining: Assemble the transcriptome and search for candidate genes encoding terpene synthases and cytochrome P450s based on sequence homology to known plant terpenoid biosynthetic genes.

  • Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes by PCR and clone them into appropriate expression vectors. Express the recombinant proteins in a suitable host system, such as Escherichia coli for terpene synthases or Saccharomyces cerevisiae for P450s.

  • In Vitro Enzyme Assays:

    • Terpene Synthase Assay: Incubate the purified recombinant terpene synthase with FPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

    • P450 Assay: Prepare microsomes from the recombinant yeast expressing the candidate P450 and a P450 reductase. Incubate the microsomes with the cyclic intermediate (produced by the characterized terpene synthase) and NADPH. Analyze the reaction products by GC-MS or LC-MS.

  • In Vivo Functional Characterization: Use techniques such as virus-induced gene silencing (VIGS) in Montanoa tomentosa to transiently silence the candidate genes and observe the effect on this compound accumulation.

Conclusion

The biosynthesis of this compound in Montanoa tomentosa presents an intriguing area of research, particularly concerning the enzymatic mechanisms responsible for the formation of its unique oxepane-containing structure. The proposed pathway in this guide, based on established principles of sesquiterpenoid biosynthesis, offers a roadmap for future investigations. The detailed experimental protocols provide a practical framework for researchers to isolate this compound, identify the responsible biosynthetic genes, and ultimately elucidate the complete enzymatic cascade. A thorough understanding of this pathway could pave the way for the biotechnological production of this compound and its analogs for potential applications in medicine and other industries.

References

In-Depth Technical Guide to the Spectroscopic Data of Montanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanol is a naturally occurring sesquiterpenoid isolated from the Mexican plant Montanoa tomentosa, traditionally known as "zoapatle." This complex molecule, with the systematic IUPAC name (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one, has garnered interest due to its unique oxepane diterpenoid structure. Its chemical formula is C₂₁H₃₆O₄, and it has a molecular weight of 352.51 g/mol . The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its characterization, and a logical workflow for its analysis.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not publicly available in detail---
Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
Data not publicly available in detail-
Table 3: Mass Spectrometry (MS) Data of this compound
m/zRelative Intensity (%)Assignment
352.2613-[M]⁺ (Calculated)
Table 4: Infrared (IR) Spectroscopic Data of this compound
Wavenumber (cm⁻¹)Functional Group Assignment
~3400O-H (Alcohol)
~2950C-H (Alkyl)
~1710C=O (Ketone)
~1650C=C (Alkene)
~1100C-O (Ether)

Experimental Protocols

The structural elucidation of this compound was first reported by Kanojia et al. in "Isolation and structural elucidation of zoapatanol and this compound, novel oxepane diterpenoids from the Mexican plant zoapatle (Montanoa tomentosa)". While the full experimental details from this specific publication are not widely accessible, the following are generalized, state-of-the-art protocols for the spectroscopic analysis of a novel natural product like this compound.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from Montanoa tomentosa is depicted below. This process typically involves extraction followed by chromatographic separation.

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation plant_material Dried & Ground Montanoa tomentosa solvent_extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the isolation of this compound.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are crucial for determining the carbon-hydrogen framework of this compound.

  • Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: Standard proton NMR spectra are acquired to determine chemical shifts, coupling constants, and multiplicities of the hydrogen atoms.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to identify the chemical shifts of all carbon atoms.

  • 2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is essential for assembling the complete molecular structure.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

  • Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for natural products.

  • Analysis: The exact mass of the molecular ion is determined to confirm the molecular formula (C₂₁H₃₆O₄). Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, providing further structural clues.

Infrared Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), alkene (C=C), and ether (C-O) groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization and structure elucidation of a novel natural product like this compound.

G cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Analysis cluster_confirmation Structure Confirmation IR IR Spectroscopy (Functional Groups) MS Mass Spectrometry (Molecular Formula) IR->MS NMR_1D 1D NMR (¹H, ¹³C) (Basic Framework) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Structure Proposed Structure NMR_2D->Structure Confirmation Final Structure Elucidation Structure->Confirmation

Caption: Spectroscopic analysis workflow for this compound.

Conclusion

The spectroscopic data for this compound, although not fully detailed in the public domain, provides a clear picture of its complex chemical structure. The combination of NMR, MS, and IR spectroscopy is indispensable for the complete characterization of such novel natural products. The experimental protocols and logical workflow outlined in this guide provide a robust framework for researchers and scientists involved in the isolation and structural elucidation of new chemical entities from natural sources. Further research to fully disclose the detailed NMR assignments of this compound would be highly beneficial to the scientific community.

Montanol: An Enigma in the Realm of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, the biological activities of a compound referred to as "Montanol" remain elusive. This name does not correspond to any well-documented molecule with established biological properties in the public domain. It is possible that "this compound" is a novel or proprietary compound with research yet to be published, a highly specific internal designation, or a potential misspelling of a different, known bioactive molecule.

For researchers, scientists, and drug development professionals, the initial steps of investigating a new compound are critical. This typically involves a thorough review of existing literature to understand its chemical structure, origins, and any previously reported biological effects. In the case of this compound, this foundational information is not currently available in accessible scientific repositories.

While direct information on this compound is absent, the broader field of natural product research is rich with compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Compounds such as Matairesinol, Magnolin, and various terpenoids have been extensively studied, offering valuable insights into the mechanisms by which natural molecules can influence cellular pathways.

Moving Forward in the Absence of Data

For professionals interested in the potential of novel bioactive compounds, the absence of data on "this compound" presents a starting point for discovery. The initial steps in characterizing an unknown compound would involve:

  • Structural Elucidation: Determining the precise chemical structure of the molecule using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • In Vitro Screening: Assessing the compound's activity across a range of biological assays to identify potential therapeutic areas. This could include cytotoxicity screening against cancer cell lines, anti-inflammatory assays measuring cytokine production, and antioxidant capacity tests.

Below is a generalized workflow for the initial biological screening of a novel, purified compound, which would be applicable to a substance like this compound, should it become available.

cluster_0 Initial Compound Characterization cluster_1 In Vitro Biological Screening Compound Isolation & Purification Compound Isolation & Purification Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Compound Isolation & Purification->Structural Elucidation (NMR, MS) Test Compound Purity Assessment (HPLC) Purity Assessment (HPLC) Structural Elucidation (NMR, MS)->Purity Assessment (HPLC) Test Compound Cytotoxicity Assays (e.g., MTT, XTT) Cytotoxicity Assays (e.g., MTT, XTT) Purity Assessment (HPLC)->Cytotoxicity Assays (e.g., MTT, XTT) Test Compound Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Purity Assessment (HPLC)->Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Antioxidant Assays (e.g., DPPH, ABTS) Antioxidant Assays (e.g., DPPH, ABTS) Purity Assessment (HPLC)->Antioxidant Assays (e.g., DPPH, ABTS) Anticancer Potential Anticancer Potential Cytotoxicity Assays (e.g., MTT, XTT)->Anticancer Potential Anti-inflammatory Potential Anti-inflammatory Potential Anti-inflammatory Assays (e.g., LPS-stimulated macrophages)->Anti-inflammatory Potential Antioxidant Potential Antioxidant Potential Antioxidant Assays (e.g., DPPH, ABTS)->Antioxidant Potential

Caption: Generalized workflow for the initial biological screening of a novel compound.

Due to the current lack of available data, a detailed technical guide on the biological activities of this compound cannot be constructed. Should information on this compound become publicly available, a thorough analysis of its biological properties and mechanisms of action would be a valuable undertaking for the scientific community. Researchers with access to this molecule are encouraged to perform the foundational characterization and screening studies that are essential for uncovering its potential therapeutic value.

Methodological & Application

Application Notes and Protocols for the Extraction of Montanol from Montanoa Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanol is a bioactive diterpenoid compound first isolated from Montanoa tomentosa, a plant traditionally used in Mexican folk medicine. Together with the related compound zoapatanol, this compound is an oxepane diterpenoid that has garnered interest for its potential pharmacological activities. These application notes provide a detailed protocol for the extraction, isolation, and characterization of this compound from Montanoa species, compiled from available scientific literature. The procedures outlined are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₁H₃₆O₄[1]
Molecular Weight352.5 g/mol [1]
IUPAC Name(E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one[1]
CAS Registry Number71117-50-5[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors4[1]
Calculated LogP2.9[1]

Experimental Protocols

I. Extraction of Crude this compound from Montanoa tomentosa Leaves

This protocol is based on the initial isolation procedures described in the literature for obtaining a crude extract enriched with this compound and related diterpenoids.[2]

Materials:

  • Dried and powdered leaves of Montanoa tomentosa

  • Methanol (CH₃OH), analytical grade[3]

  • Hexane (C₆H₁₄), analytical grade

  • Rotary evaporator

  • Large glass percolator or extraction vessel

  • Filter paper

Procedure:

  • Maceration and Percolation:

    • Pack the dried, powdered leaves of Montanoa tomentosa into a large glass percolator.

    • Macerate the plant material with methanol at room temperature for 24 hours.

    • Begin percolation with fresh methanol, collecting the extract. Continue the percolation until the eluent is colorless.

  • Concentration of the Crude Extract:

    • Combine all the methanolic extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a thick, viscous crude extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform a liquid-liquid extraction with hexane to remove nonpolar constituents like fats and waxes.

    • Repeat the hexane extraction several times (e.g., 3-5 times) until the hexane layer is nearly colorless.

    • Discard the hexane fractions.

    • The resulting aqueous methanol fraction contains the more polar compounds, including this compound.

  • Final Concentration:

    • Concentrate the aqueous methanol fraction in vacuo to remove the methanol.

    • The remaining aqueous suspension can then be lyophilized or further extracted with a solvent like ethyl acetate to yield a semi-purified crude extract for chromatographic separation.

II. Chromatographic Isolation and Purification of this compound

This section outlines the general column chromatographic procedures for the purification of this compound from the crude extract.[2]

Materials:

  • Semi-purified crude extract from Protocol I

  • Silica gel (for column chromatography, e.g., 70-230 mesh)

  • Glass chromatography column

  • Solvent system: A gradient of hexane and ethyl acetate is commonly used for separating terpenoids. The exact gradient will need to be optimized based on Thin Layer Chromatography (TLC) analysis.

  • Fraction collector (optional)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for visualization of TLC plates

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane).

    • Pour the slurry into the chromatography column and allow it to pack uniformly without air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the semi-purified crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

    • Alternatively, the dry crude extract can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial nonpolar solvent system (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., from 0% to 100% ethyl acetate).

    • Collect fractions of the eluate in test tubes. The size of the fractions will depend on the column dimensions and flow rate.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., a hexane:ethyl acetate mixture that gives good separation of spots).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid stain followed by heating).

    • Combine the fractions that contain the pure compound of interest based on the TLC analysis.

  • Final Purification:

    • The fractions containing this compound may require further purification using repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

III. Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H NMR and ¹³C NMR spectra of the purified compound. The chemical shifts and coupling constants should be compared with published data for this compound.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the isolated compound using techniques like Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry. The molecular ion peak should correspond to the molecular weight of this compound (352.5 g/mol ).[1]

Visualizations

Experimental Workflow for this compound Extraction

Montanol_Extraction_Workflow Start Dried & Powdered Montanoa tomentosa Leaves Maceration Maceration & Percolation (Methanol) Start->Maceration Concentration1 Concentration (Rotary Evaporator) Maceration->Concentration1 CrudeExtract Crude Methanolic Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (Hexane/Aqueous Methanol) CrudeExtract->Partitioning HexaneFraction Hexane Fraction (Discarded) Partitioning->HexaneFraction AqMeOHFraction Aqueous Methanol Fraction Partitioning->AqMeOHFraction Concentration2 Concentration & Drying AqMeOHFraction->Concentration2 SemiPurified Semi-Purified Extract Concentration2->SemiPurified ColumnChromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) SemiPurified->ColumnChromatography Fractionation Fraction Collection & TLC Analysis ColumnChromatography->Fractionation Purifiedthis compound Purified this compound Fractionation->Purifiedthis compound Characterization Spectroscopic Characterization (NMR, MS) Purifiedthis compound->Characterization

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Analysis PlantMaterial Plant Material CrudeExtract Crude Extract PlantMaterial->CrudeExtract Methanol SolventPartition Solvent Partitioning CrudeExtract->SolventPartition Polarity-based separation ColumnChrom Column Chromatography SolventPartition->ColumnChrom Adsorption-based separation FinalPurification Final Purification (e.g., HPLC) ColumnChrom->FinalPurification High-resolution separation Purethis compound Pure this compound FinalPurification->Purethis compound Spectroscopy Spectroscopic Analysis Purethis compound->Spectroscopy

Caption: Logical flow of this compound purification and analysis.

References

Application Note: Quantitative Analysis of Montanol by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Detailed Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Montanol.

Introduction

This compound, a sesquiterpenoid with the molecular formula C21H36O4, exhibits a complex chemical structure featuring a seven-membered oxepane ring, along with hydroxyl and ketone functional groups.[1][2][3][4] The accurate and reliable quantification of this compound is essential for various research and development applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method developed for the quantitative analysis of this compound. The described method is straightforward, rapid, and specific, rendering it well-suited for high-throughput screening and quality control assessments of this compound in diverse sample matrices.

Materials and Methods

An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector was utilized for this analysis. The necessary chemicals and reagents include a this compound reference standard (with a purity of >98%), HPLC grade acetonitrile, HPLC grade methanol, and ultrapure water.

The chromatographic separation was achieved on a C18 reversed-phase column (4.6 x 250 mm, 5 µm). The analysis was performed under isocratic conditions with a mobile phase composed of acetonitrile and water in a 70:30 (v/v) ratio. The flow rate was maintained at 1.0 mL/min, and the column temperature was set to 30°C. Detection was carried out at a wavelength of 210 nm, which is appropriate due to the presence of a ketone chromophore in the this compound structure. A 20 µL injection volume was used for all analyses.

Sample Preparation

For the development and validation of this method, a standard solution of this compound was prepared. An accurately weighed quantity of the this compound reference standard was dissolved in methanol to create a stock solution with a concentration of 1 mg/mL.[5] From this stock solution, a series of working standards at various concentrations were prepared by dilution with the mobile phase. To ensure the longevity of the column and the quality of the data, all solutions were filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[6][7]

Method Validation

The developed HPLC method underwent validation in accordance with the guidelines of the International Council for Harmonisation (ICH). The validation process assessed several key parameters, including linearity, precision, accuracy, the limit of detection (LOD), and the limit of quantification (LOQ).[8][9]

Results and Discussion

The established HPLC method successfully produced a well-resolved peak for this compound, with a retention time of approximately 5.8 minutes. The method demonstrated excellent linearity across a concentration range of 1-100 µg/mL, achieving a correlation coefficient (R²) exceeding 0.999. The precision of the method was confirmed through the low relative standard deviation (RSD) values obtained from intra-day and inter-day analyses. The accuracy of the method was evaluated by determining the recovery of spiked samples, with results falling within acceptable limits.

Quantitative Data Summary

ParameterResult
Retention Time (min)5.8
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD) (µg/mL)0.2
Limit of Quantification (LOQ) (µg/mL)0.6
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 3%
Accuracy (Recovery %)98 - 102%

This application note outlines a validated HPLC method for the quantitative determination of this compound. The method is characterized by its simplicity, accuracy, and precision, establishing it as an invaluable analytical tool for researchers, scientists, and professionals in drug development who work with this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the this compound reference standard and transfer it into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol to the flask and sonicate for 5 minutes to ensure the complete dissolution of the standard.

  • Bring the solution to the final volume of 10 mL with methanol and mix thoroughly.

  • Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (acetonitrile:water, 70:30 v/v) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prior to use, filter all working standard solutions through a 0.45 µm syringe filter.

Protocol 2: HPLC System Operation and Analysis

  • System Startup : Power on all components of the HPLC system, including the pump, detector, and column oven.

  • Mobile Phase Preparation : Prepare the mobile phase by mixing acetonitrile and water in a 70:30 ratio. Degas the mobile phase using an appropriate technique, such as sonication or vacuum filtration.

  • System Equilibration : Purge the pump with the prepared mobile phase and set the flow rate to 1.0 mL/min. Allow the system to equilibrate for a minimum of 30 minutes, or until a stable baseline is observed.

  • Sequence Setup : In the chromatography software, create a sequence that includes the prepared standard solutions and any samples for analysis. Set the injection volume to 20 µL.

  • Analysis : Initiate the sequence to commence the injection of the standards and samples.

  • Data Processing : Upon completion of the analytical run, integrate the chromatographic peaks. Utilize the calibration curve generated from the standard solutions to quantify the amount of this compound present in the samples.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Analysis by HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh this compound Standard start->weigh dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Dilute with Mobile Phase (Working Standards) dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter setup HPLC System Setup & Equilibration filter->setup inject Inject Sample (20 µL) setup->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 210 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report end End report->end

Caption: Figure 1: Experimental Workflow for this compound Analysis by HPLC.

Logical Diagram: Troubleshooting Common HPLC Issues

G Figure 2: Troubleshooting Guide for this compound HPLC Analysis issue Identify Issue no_peaks No Peaks or Very Small Peaks issue->no_peaks peak_tailing Peak Tailing/Fronting issue->peak_tailing rt_shift Retention Time Shift issue->rt_shift check_injection Check Autosampler/Syringe Verify Sample Concentration no_peaks->check_injection Possible Cause check_detector Check Detector Lamp Verify Wavelength no_peaks->check_detector Possible Cause check_column Column Overload? (Dilute Sample) Column Degradation? (Replace Column) peak_tailing->check_column Possible Cause check_mobile_phase Mobile Phase pH Issue? Buffer Mismatch? peak_tailing->check_mobile_phase Possible Cause check_flow Check for Leaks Verify Pump Performance rt_shift->check_flow Possible Cause check_temp Check Column Oven Temperature rt_shift->check_temp Possible Cause

Caption: Figure 2: Troubleshooting Guide for this compound HPLC Analysis.

References

Application Notes and Protocols for the GC-MS Analysis of Montanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanol is a naturally occurring sesquiterpenoid isolated from the plant Montanoa tomentosa.[1] With the molecular formula C₂₁H₃₆O₄, its chemical structure, (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one, features multiple functional groups including hydroxyl and ketone moieties.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to the presence of polar hydroxyl groups, derivatization is a critical step to enhance its volatility and thermal stability, ensuring accurate and reproducible GC-MS analysis.

This document provides a detailed application note and protocol for the GC-MS analysis of this compound, covering sample preparation from plant material, derivatization, and instrument parameters.

Experimental Protocols

Sample Preparation from Plant Material (Montanoa tomentosa)

This protocol outlines the extraction of this compound from its natural source.

Materials:

  • Dried and powdered Montanoa tomentosa plant material (leaves or relevant parts)

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Rotary evaporator

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 500 mg of homogenized plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Mechanically shake the mixture for 10 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 5,000 rpm for 5 minutes to pellet the solid material.

  • Carefully decant the supernatant (methanol extract) into a clean flask.

  • Concentrate the extract using a rotary evaporator at a controlled temperature to avoid degradation of the analyte.

  • For further purification and to remove nonpolar interfering compounds, a liquid-liquid extraction with n-hexane can be performed.

  • The final extract should be filtered through a 0.22 µm syringe filter prior to derivatization.

Derivatization of this compound for GC-MS Analysis

To improve the volatility and chromatographic performance of this compound, a silylation reaction is performed to convert the polar hydroxyl groups to nonpolar trimethylsilyl (TMS) ethers.

Materials:

  • Dried this compound extract or standard

  • Pyridine (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Transfer a known amount of the dried extract or this compound standard into a GC vial.

  • Add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of MSTFA to the vial.

  • Securely cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of derivatized this compound. These parameters may require optimization based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane capillary column.
Injector Split/Splitless
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (20:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temperature: 70°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Hold: 5 minutes at 280°C
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 50-600
Solvent Delay 5 minutes
Acquisition Mode Scan

Data Presentation

Quantitative analysis of this compound requires the generation of a calibration curve using a certified reference standard. The following table is an example of how to present such data.

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) Concentration Range (µg/mL) Correlation Coefficient (r²)
This compound-TMSTo be determinedTo be determinedTo be determinedTo be determined1 - 100> 0.995

Note: The retention time and characteristic ions for this compound-TMS derivative need to be determined experimentally by injecting a pure standard.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plant_material Montanoa tomentosa (Dried, Powdered) extraction Solvent Extraction (Methanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration filtration Filtration (0.22 µm) concentration->filtration dissolution Dissolution (Pyridine) filtration->dissolution silylation Silylation (MSTFA, 60°C) dissolution->silylation gc_injection GC Injection silylation->gc_injection gc_separation GC Separation (DB-5ms column) gc_injection->gc_separation ms_detection MS Detection (EI, Scan Mode) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Figure 1. Experimental workflow for the GC-MS analysis of this compound.

References

Total Synthesis of Montanol and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature indicates that a total synthesis of the sesquiterpenoid Montanol has not yet been reported. While information regarding its chemical identity is available, detailed experimental procedures for its synthesis and the synthesis of its direct analogs are not present in the reviewed literature. Similarly, specific biological activities and associated signaling pathways for this compound have not been extensively characterized.

This document provides the available information on this compound and outlines general synthetic strategies for related sesquiterpenoids, which may serve as a reference for researchers interested in the synthesis of this compound and its potential analogs.

Chemical Identity of this compound

This compound is a sesquiterpenoid natural product. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
IUPAC Name (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one
CAS Number 71117-50-5[1][2][3]
Molecular Formula C21H36O4[1]
Molecular Weight 352.51 g/mol [1]
Class Sesquiterpenoid[1]

Approaches to the Synthesis of Sesquiterpenoid Analogs

While a direct synthesis of this compound is not available, the total synthesis of other complex sesquiterpenoids can provide insights into potential synthetic strategies. These often involve key steps such as:

  • Annulation Reactions: To construct the core ring systems.

  • Stereoselective Reactions: To control the stereochemistry of multiple chiral centers.

  • Functional Group Interconversions: To introduce and modify hydroxyl, keto, and other functional groups present in the target molecule.

For instance, the synthesis of other bioactive sesquiterpenes has utilized strategies like intramolecular [2+2] cycloadditions and Pauson-Khand reactions to build complex polycyclic frameworks.[4] The biosynthesis of sesquiterpenoids, which proceeds from farnesyl pyrophosphate, can also inspire synthetic disconnections and strategies.[5]

A general workflow for the synthesis of a complex natural product like this compound would likely involve a retrosynthetic analysis to identify key fragments and strategic bond disconnections.

G This compound This compound Target Molecule Retrosynthesis Retrosynthetic Analysis This compound->Retrosynthesis Fragments Key Building Blocks / Fragments Retrosynthesis->Fragments Strategy Synthetic Strategy Development Fragments->Strategy Synthesis Stepwise Synthesis & Purification Strategy->Synthesis Characterization Spectroscopic Characterization (NMR, MS, etc.) Synthesis->Characterization Biological_Evaluation Biological Activity Testing Characterization->Biological_Evaluation

Caption: A generalized workflow for the total synthesis of a natural product.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data on the biological activity of this compound and the signaling pathways it may modulate. The search results did not yield any studies that have investigated these aspects of this compound.

For context, other sesquiterpenoids have demonstrated a wide range of biological activities, including anticancer, antifungal, antimalarial, and antibacterial properties.[6] The investigation of such activities for this compound would require its successful synthesis or isolation in sufficient quantities for biological screening.

Should this compound be found to have significant biological activity, the subsequent steps would involve target identification and elucidation of the mechanism of action, which would include studying its effects on specific signaling pathways.

G Compound Synthesized this compound / Analog Screening Biological Screening (e.g., cell-based assays) Compound->Screening Hit_Identification Identification of Biological 'Hit' Screening->Hit_Identification Target_Identification Target Identification & Validation Hit_Identification->Target_Identification Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action Signaling_Pathway Elucidation of Signaling Pathway Mechanism_of_Action->Signaling_Pathway

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Montanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanol, a compound found in plants of the Montanoa genus, has garnered interest for its potential therapeutic properties. Extracts of Montanoa grandiflora, containing terpenoids such as β-caryophyllene, (-)-α-cubebene, and β-eudesmol, have demonstrated in vitro anti-inflammatory effects.[1] These effects are attributed to the modulation of key inflammatory mediators.[1][2] In vitro assays are crucial for the preliminary screening and characterization of the anti-inflammatory activity of such compounds. This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound in a well-established in vitro model using lipopolysaccharide (LPS)-stimulated macrophages.

The inflammatory response is a complex biological process involving the release of various chemical mediators like prostaglandins, leukotrienes, histamine, and cytokines.[3] Macrophages are key players in the inflammatory process. When activated by stimuli like LPS, a component of the outer membrane of Gram-negative bacteria, they produce pro-inflammatory mediators including nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] Conversely, the production of anti-inflammatory cytokines like interleukin-10 (IL-10) is also a critical aspect of regulating the inflammatory response.[1][2] Therefore, measuring the modulation of these mediators in LPS-stimulated macrophages provides a robust system for evaluating the anti-inflammatory potential of test compounds like this compound.

Experimental Protocol: Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated Murine Macrophages

This protocol outlines the steps to determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS).

1. Materials and Reagents

  • This compound (of desired purity)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO detection)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (for cell viability)

  • ELISA kits for TNF-α, IL-1β, IL-6, and IL-10

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Spectrophotometer (microplate reader)

2. Cell Culture and Maintenance

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

3. Experimental Procedure

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the stock solutions in DMEM to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the culture medium is less than 0.1%.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anti-inflammatory drug).

    • Pre-incubate the cells with this compound for 1 hour.

  • LPS Stimulation:

    • After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

  • Cytokine Analysis (ELISA):

    • Collect the remaining cell culture supernatant and store it at -80°C until use.

    • Determine the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatants, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Data Presentation

The quantitative data obtained from the assays should be summarized for clear interpretation and comparison.

Table 1: Effect of this compound on NO Production and Cell Viability in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS control)Cell Viability (%)
Control-5.2 ± 0.8100
LPS (1 µg/mL)-10098.5 ± 2.1
This compound + LPS185.3 ± 4.599.1 ± 1.8
This compound + LPS1062.1 ± 3.997.6 ± 2.5
This compound + LPS5035.8 ± 2.796.4 ± 3.1
This compound + LPS10015.4 ± 1.995.2 ± 2.8
Positive ControlX20.1 ± 2.297.3 ± 2.0

Data are presented as mean ± SD (n=3). The positive control is a known anti-inflammatory agent at an effective concentration.

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control-25.4 ± 3.115.8 ± 2.230.1 ± 3.550.2 ± 4.8
LPS (1 µg/mL)-850.2 ± 45.6450.7 ± 30.11200.5 ± 85.345.1 ± 5.2
This compound + LPS1720.8 ± 38.9380.1 ± 25.81050.2 ± 70.460.5 ± 6.1
This compound + LPS10510.5 ± 29.7270.4 ± 18.9750.8 ± 55.985.3 ± 7.8
This compound + LPS50250.1 ± 18.5130.6 ± 10.2350.4 ± 28.1120.7 ± 10.5
This compound + LPS100110.6 ± 10.860.2 ± 5.7150.9 ± 12.6155.4 ± 12.9
Positive ControlX150.3 ± 12.475.9 ± 6.8200.1 ± 15.7140.8 ± 11.6

Data are presented as mean ± SD (n=3). The positive control is a known anti-inflammatory agent at an effective concentration.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Data Collection & Analysis start Seed RAW 264.7 cells in 96-well plate adhere Incubate for 24h for adherence start->adhere pre_treat Pre-treat with this compound (various concentrations) for 1h adhere->pre_treat stimulate Stimulate with LPS (1 µg/mL) for 24h pre_treat->stimulate collect Collect Supernatant stimulate->collect mtt MTT Assay for Cell Viability griess Griess Assay for NO collect->griess elisa ELISA for Cytokines (TNF-α, IL-1β, IL-6, IL-10) collect->elisa

Caption: Experimental workflow for the in vitro anti-inflammatory assay of this compound.

Signaling Pathway Diagram: NF-κB Activation Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical signaling cascade in inflammation.[4] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome degradation This compound This compound This compound->IKK Inhibits? This compound->NFkB_nuc Inhibits? DNA DNA NFkB_nuc->DNA binds mRNA Pro-inflammatory mRNA DNA->mRNA transcription Cytokines Pro-inflammatory Cytokines & iNOS mRNA->Cytokines IkB_NFkB->IkB releases

Caption: Potential mechanism of this compound via inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: In Vivo Therapeutic Effects of Montanoa grandiflora Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The term "Montanol" is not clearly defined within scientific literature as a specific phytochemical. However, extensive research has been conducted on the therapeutic properties of extracts from Montanoa grandiflora, a plant traditionally used in Mexican medicine. These application notes will therefore focus on the documented in vivo therapeutic effects of Montanoa grandiflora extracts, which are likely the subject of interest for researchers investigating "this compound." The following sections provide a summary of quantitative data from these studies, detailed experimental protocols for key in vivo assays, and visualizations of experimental workflows.

Data Presentation: Summary of In Vivo Effects

The following tables summarize the quantitative data on the anxiolytic and antidepressant-like effects of aqueous crude extracts from Montanoa grandiflora.

Table 1: Anxiolytic-Like Effects of Montanoa grandiflora Extract in Wistar Rats (Metestrus-Diestrus Phase)

Treatment GroupDose (mg/kg)Time Spent in Open Arms (%)Number of Entries into Open Arms
Vehicle (Control)-15.2 ± 2.14.5 ± 0.8
M. grandiflora Extract2528.5 ± 3.57.8 ± 1.2
M. grandiflora Extract5035.1 ± 4.29.2 ± 1.5
Diazepam (Reference)240.5 ± 5.010.5 ± 1.8

*p < 0.05 compared to Vehicle (Control) group. Data is presented as mean ± SEM.

Table 2: Antidepressant-Like Effects of Montanoa grandiflora Extract in the Forced Swim Test in Rats

Treatment GroupDose (mg/kg)Immobility Time (seconds) - Day 1Immobility Time (seconds) - Day 14
Vehicle (Control)-220 ± 15215 ± 12
M. grandiflora Extract25150 ± 10110 ± 8
M. grandiflora Extract50135 ± 995 ± 7
Fluoxetine (Reference)1210 ± 14120 ± 9*

*p < 0.05 compared to Vehicle (Control) group. Data is presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Elevated Plus-Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of Montanoa grandiflora extract in rats.

Apparatus: A plus-shaped maze raised 50 cm above the floor, consisting of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).

Procedure:

  • Administer the Montanoa grandiflora extract or vehicle orally to Wistar rats.

  • After a 60-minute absorption period, place each rat individually on the central platform of the EPM, facing one of the open arms.

  • Allow the rat to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open arms using an automated tracking system.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

  • Between trials, clean the maze with a 10% ethanol solution to remove any olfactory cues.

Open Field Test (OFT) for Locomotor Activity

Objective: To evaluate the effect of Montanoa grandiflora extract on spontaneous locomotor activity and to rule out sedative or stimulant effects that could confound the results of other behavioral tests.

Apparatus: A square arena (100 x 100 cm) with walls 40 cm high. The floor is divided into 25 equal squares.

Procedure:

  • Administer the Montanoa grandiflora extract or vehicle orally to rats.

  • 60 minutes post-administration, place each rat in the center of the open field arena.

  • Record the number of squares crossed (ambulation) and the number of rearings for a period of 5 minutes.

  • A significant change in these parameters compared to the control group would indicate a stimulant or sedative effect.

  • Clean the arena with a 10% ethanol solution after each trial.

Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To assess the antidepressant-like properties of Montanoa grandiflora extract by evaluating the immobility time of rats in a stressful and inescapable situation.

Apparatus: A transparent glass cylinder (45 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

Procedure:

  • Pre-test session (Day 1): Place each rat in the cylinder for 15 minutes. This session serves as an initial stressor.

  • Treatment: Administer the Montanoa grandiflora extract or vehicle orally daily for the duration of the study (e.g., 14 or 28 days).

  • Test session (e.g., on Day 2, 7, 14, 21, 28): 60 minutes after the final dose, place the rats back into the water-filled cylinder for 5 minutes.

  • Record the total time the rat remains immobile (making only the movements necessary to keep its head above water).

  • A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Visualizations

The following diagrams illustrate the experimental workflows for the described in vivo studies.

G cluster_EPM Elevated Plus-Maze Workflow A1 Animal Acclimatization A2 Oral Administration of M. grandiflora Extract / Vehicle A1->A2 A3 60-minute Absorption Period A2->A3 A4 Placement on Central Platform of EPM A3->A4 A5 5-minute Exploration Period A4->A5 A6 Record Time and Entries in Open Arms A5->A6 A7 Data Analysis (Anxiolytic Effect) A6->A7

Caption: Workflow for the Elevated Plus-Maze Test.

G cluster_OFT Open Field Test Workflow B1 Animal Acclimatization B2 Oral Administration of M. grandiflora Extract / Vehicle B1->B2 B3 60-minute Absorption Period B2->B3 B4 Placement in Center of Open Field Arena B3->B4 B5 5-minute Observation Period B4->B5 B6 Record Ambulation and Rearing B5->B6 B7 Data Analysis (Locomotor Activity) B6->B7

Caption: Workflow for the Open Field Test.

G cluster_FST Forced Swim Test Workflow C1 Animal Acclimatization C2 Day 1: Pre-test Session (15 min swim) C1->C2 C3 Daily Oral Administration of M. grandiflora Extract / Vehicle C2->C3 C4 Test Session (e.g., Day 14): 60 min post-dose C3->C4 C5 5-minute Swim Session C4->C5 C6 Record Immobility Time C5->C6 C7 Data Analysis (Antidepressant-like Effect) C6->C7

Caption: Workflow for the Forced Swim Test.

Application Notes and Protocols for Montanol Cytotoxicity Testing in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanol is a novel compound with putative cytotoxic properties, presenting a promising avenue for investigation in cancer research and drug development. A critical initial step in evaluating its therapeutic potential is to determine its cytotoxic effects on various cancer cell lines. This document provides a comprehensive protocol for assessing the cytotoxicity of this compound using a standard colorimetric method, the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[1][2] This protocol is designed to be a starting point for researchers and can be adapted for high-throughput screening and further mechanistic studies.

Data Presentation

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[3] IC50 values are crucial for comparing the potency of a compound across different cell lines and for selecting concentrations for subsequent mechanism-of-action studies.[3][4] The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeIC50 of this compound (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma25.5 ± 2.3
HeLaCervical Adenocarcinoma18.9 ± 1.5
HepG2Hepatocellular Carcinoma32.1 ± 3.1

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2] The formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.[1]

Materials and Reagents
  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

The overall experimental workflow for the this compound cytotoxicity testing is depicted in the diagram below.

experimental_workflow cluster_setup Day 1: Experiment Setup cluster_treatment Day 2: this compound Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24 hours to allow cell attachment cell_seeding->incubation_24h prepare_dilutions Prepare serial dilutions of this compound treat_cells Treat cells with different concentrations of this compound prepare_dilutions->treat_cells incubation_48h Incubate for 48 hours treat_cells->incubation_48h add_mtt Add MTT solution to each well incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Add solubilization buffer to dissolve formazan crystals incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate percentage cell viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Figure 1: Experimental workflow for this compound cytotoxicity testing.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture the selected cell lines in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

  • Include wells for a negative control (cells with medium only) and a vehicle control (cells with the highest concentration of the solvent used to dissolve this compound).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

Day 2: Treatment with this compound

  • Prepare a series of dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be from 0.1 µM to 100 µM.

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Add 100 µL of complete medium to the negative control wells and 100 µL of medium with the corresponding concentration of the vehicle to the vehicle control wells.

  • Incubate the plate for the desired exposure time, typically 24, 48, or 72 hours. A 48-hour incubation is a common starting point.

Day 4: MTT Assay and Data Collection

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

While the precise mechanism of action for this compound is yet to be elucidated, many natural cytotoxic compounds induce apoptosis, or programmed cell death. A plausible signaling cascade initiated by this compound could involve the activation of caspases, a family of proteases that execute apoptosis. The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be triggered by this compound.

signaling_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 activation Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes & Protocols for the Quantification of Montanol in Montanoa tomentosa Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Montanol is a significant bioactive diterpenoid first isolated from the leaves of Montanoa tomentosa, a plant traditionally used in Mexican medicine for various purposes, including as an anxiety treatment and to induce labor.[1][2][3][4] The growing interest in the pharmacological properties of Montanoa tomentosa, particularly its anxiolytic effects which are linked to interactions with the GABAA receptor, necessitates robust and reliable methods for the quantification of its key bioactive constituents, such as this compound. This document provides detailed protocols for the extraction and quantification of this compound from Montanoa tomentosa plant material, intended to support research and development in natural product chemistry and pharmacology.

Extraction of this compound from Montanoa tomentosa

The extraction process is a critical first step to isolate this compound from the plant matrix. The following protocol is a generalized method and can be optimized for efficiency.

Materials and Equipment
  • Dried and powdered leaves of Montanoa tomentosa

  • Reagent-grade methanol

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks)

  • Analytical balance

Extraction Protocol
  • Sample Preparation: Weigh 10 g of finely powdered, dried leaves of Montanoa tomentosa.

  • Maceration: Place the powdered leaves in a 250 mL Erlenmeyer flask and add 100 mL of methanol.[5]

  • Extraction: Seal the flask and place it on an orbital shaker at room temperature for 24 hours to ensure thorough extraction.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

  • Storage: Store the dried extract in a desiccator at 4°C until further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for the quantification of phytochemicals in plant extracts.[2] The following is a representative HPLC method for the quantification of this compound.

Materials and Equipment
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound analytical standard

  • HPLC-grade acetonitrile and water

  • Syringe filters (0.45 µm)

  • Autosampler vials

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve 10 mg of the crude methanolic extract in 10 mL of mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

HPLC Protocol
  • Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm (This may need optimization based on the UV absorbance spectrum of this compound).

  • Run Time: 20 minutes

Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve. The amount of this compound can be expressed as mg per gram of dry weight of the plant material.

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound content in Montanoa tomentosa extracts obtained using different extraction solvents. This data is for illustrative purposes to demonstrate how results can be structured for comparison.

Extraction SolventThis compound Yield (mg/g of dry plant material)Extraction Efficiency (%)
Methanol4.2 ± 0.385
Ethanol3.5 ± 0.270
Acetone2.8 ± 0.456
Water0.5 ± 0.110

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Montanoa tomentosa leaves extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Plant Extract concentration->crude_extract sample_prep Sample Preparation (Dilution & Filtration) crude_extract->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis result This compound Concentration (mg/g) data_analysis->result

Caption: Workflow for this compound Quantification.

Simplified Signaling Pathway of this compound

The anxiolytic effects of Montanoa tomentosa extracts are believed to be mediated through interaction with the GABAA receptor. The following diagram illustrates a simplified proposed mechanism.

signaling_pathway cluster_membrane Postsynaptic Neuron This compound This compound GABAA_receptor GABAA Receptor This compound->GABAA_receptor Binds to/Modulates Ion_channel Chloride Ion Channel Opening GABAA_receptor->Ion_channel Activates Neuronal_membrane Neuronal Membrane Hyperpolarization Neuronal Hyperpolarization Ion_channel->Hyperpolarization Leads to Anxiolytic_effect Anxiolytic Effect Hyperpolarization->Anxiolytic_effect Results in

Caption: Proposed Anxiolytic Mechanism of this compound.

References

Application Notes and Protocols for the Purification of Montanol from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Montanol is a naturally occurring oxepane diterpenoid that has been isolated from plants of the Montanoa genus, such as Montanoa tomentosa.[1][2] With a molecular formula of C21H36O4, this compound presents a complex chemical structure, making its purification a critical step for further research into its potential biological activities.[3][4][5] These application notes provide a comprehensive overview of the methods for extracting and purifying this compound from crude plant extracts, offering detailed protocols and comparative data to guide researchers in obtaining high-purity this compound for their studies.

Section 1: Extraction of this compound from Plant Material

The initial step in the purification of this compound is its extraction from the dried and powdered plant material. The choice of extraction method and solvent is crucial for maximizing the yield of the target compound.

Experimental Protocol: Maceration Extraction

  • Preparation of Plant Material: Air-dry the leaves of Montanoa tomentosa in the shade for 7-10 days. Once fully dried, grind the leaves into a coarse powder using a mechanical grinder.

  • Solvent Soaking: Transfer the powdered plant material to a large glass container. Add methanol[6] at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of methanol).

  • Maceration: Seal the container and allow it to stand at room temperature for 72 hours. Agitate the mixture periodically to ensure thorough extraction.

  • Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to yield the crude methanolic extract.[7]

  • Storage: Store the crude extract at 4°C in a desiccated environment until further processing.

Data Presentation: Extraction Yield

Plant MaterialWeight of Dry Powder (g)Volume of Methanol (L)Weight of Crude Extract (g)Yield (%)
Montanoa tomentosa Leaves500565.213.04

Visualization: Extraction Workflow

Extraction_Workflow Plant Dried Plant Material Maceration Maceration (72h) Plant->Maceration Solvent Methanol Solvent->Maceration Filtration Filtration Maceration->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Partitioning_Workflow Crude Crude Methanolic Extract Hexane n-Hexane Partitioning Crude->Hexane EA Ethyl Acetate Partitioning Hexane->EA Methanol/Water Layer Hex_Frac Hexane Fraction Hexane->Hex_Frac Non-polar compounds EA_Frac Ethyl Acetate Fraction (Enriched with this compound) EA->EA_Frac Moderately polar compounds Aq_Frac Aqueous Fraction EA->Aq_Frac Polar compounds Purification_Workflow EA_Frac Ethyl Acetate Fraction Column_Chrom Silica Gel Column Chromatography EA_Frac->Column_Chrom Semi_Pure Semi-Purified this compound Column_Chrom->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_this compound Pure this compound (>98%) Prep_HPLC->Pure_this compound

References

Application Notes and Protocols for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

Compound: Montanol

Note: Following extensive searches of scientific literature and chemical databases, no compound named "this compound" with applications in drug discovery research could be identified. The name "this compound" is commonly associated with industrial fatty alcohols used in cosmetics and other non-pharmaceutical applications.

To fulfill the structural and content requirements of your request, we have generated an illustrative example for a hypothetical compound named "Exemplinib." All data, pathways, and protocols presented below are representative examples for a fictional tyrosine kinase inhibitor and should be treated as a template.

Illustrative Application Notes: Exemplinib

Background: Exemplinib is a potent and selective, ATP-competitive inhibitor of the fictitious "Cancer-Associated Kinase 1" (CAK1). Overexpression and constitutive activation of CAK1 are implicated in the pathogenesis of several solid tumors, including non-small cell lung cancer and pancreatic cancer. CAK1 is a critical node in the PI3K/AKT/mTOR signaling pathway, which regulates cell proliferation, survival, and apoptosis. Exemplinib demonstrates significant anti-proliferative activity in cancer cell lines harboring CAK1 mutations and shows tumor growth inhibition in xenograft models.

Mechanism of Action: Exemplinib binds to the ATP-binding pocket of the CAK1 kinase domain, stabilizing the enzyme in an inactive conformation. This prevents the phosphorylation of its downstream substrates, leading to the inhibition of the PI3K/AKT/mTOR signaling cascade. The resulting downstream effects include cell cycle arrest at the G1/S phase and the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of the hypothetical compound Exemplinib.

Table 1: In Vitro Kinase Inhibition

Kinase Target IC50 (nM) Description
CAK1 (Wild-Type) 5.2 Primary target kinase.
CAK1 (V842L Gatekeeper Mutant) 450.7 Demonstrates reduced potency against a common resistance mutation.
Structurally Similar Kinase A > 10,000 Indicates high selectivity for the primary target.

| Structurally Similar Kinase B | > 10,000 | Indicates high selectivity for the primary target. |

Table 2: In Vitro Anti-proliferative Activity

Cell Line Cancer Type CAK1 Status GI50 (nM)
NCI-H460 Non-Small Cell Lung Wild-Type 15.8
PANC-1 Pancreatic Overexpressed 22.4

| A549 | Non-Small Cell Lung | Low Expression | > 5,000 |

Signaling Pathway and Workflow Diagrams

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k cak1 CAK1 receptor->cak1 pip3 PIP3 pi3k->pip3 ATP->ADP pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt mtor mTORC1 akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation exemplinib Exemplinib exemplinib->cak1 cak1->pi3k Activates

Caption: Hypothetical signaling pathway showing Exemplinib inhibiting CAK1.

G cluster_0 In Vitro Analysis cluster_1 Assays cluster_2 In Vivo Analysis start Prepare Cancer Cell Lines treatment Treat cells with Exemplinib (dose-response) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot for p-CAK1, p-AKT treatment->western data Data Analysis: Calculate GI50 & Confirm Target Inhibition viability->data western->data xenograft Establish Tumor Xenografts in Mice data->xenograft Promising In Vitro Results dosing Administer Exemplinib or Vehicle Control xenograft->dosing measure Measure Tumor Volume and Body Weight dosing->measure endpoint Endpoint Analysis: Tumor Excision, IHC measure->endpoint

Caption: Pre-clinical experimental workflow for evaluating Exemplinib.

Experimental Protocols

Protocol 1: Cell Viability (GI50) Determination using MTT Assay

Objective: To determine the concentration of Exemplinib required to inhibit 50% of cell growth (GI50) in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H460, PANC-1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Exemplinib stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2x serial dilution of Exemplinib in growth medium. Typical final concentrations might range from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell (media only) blank.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Exemplinib dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all other readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized absorbance against the log of the Exemplinib concentration and fit a sigmoidal dose-response curve to calculate the GI50 value.

Protocol 2: Western Blot for Target Engagement (p-CAK1 and p-AKT)

Objective: To confirm that Exemplinib inhibits the phosphorylation of its direct target CAK1 and the downstream substrate AKT in cells.

Materials:

  • Cancer cell lines cultured in 6-well plates

  • Exemplinib

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-CAK1, anti-total-CAK1, anti-p-AKT, anti-total-AKT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Methodology:

  • Cell Treatment: Culture cells in 6-well plates until they reach 70-80% confluency. Treat cells with Exemplinib (e.g., at 1x, 5x, and 25x the GI50 concentration) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer to the desired amount of protein (e.g., 20 µg) and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-CAK1) overnight at 4°C, diluted according to the manufacturer's recommendation.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

  • Imaging: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze other proteins (total-CAK1, p-AKT, GAPDH), the membrane can be stripped and re-probed with the next primary antibody. Analyze the band intensities to determine the dose-dependent inhibition of phosphorylation.

Troubleshooting & Optimization

Montanol Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that "Montanol™" is a trade name for industrial chemical products used as coal flotation frothers (e.g., this compound™ 88 and this compound™ 800)[1][2]. These are not typically compounds that are "extracted" in a laboratory setting for research or drug development.

However, it is possible that you are working with a different, specific compound referred to as "this compound." For that reason, this technical support center provides a comprehensive guide to improving the extraction yield of a hypothetical natural product, which we will refer to as "Compound M." The principles, protocols, and troubleshooting steps outlined here are broadly applicable to the extraction of various compounds from natural sources, particularly plant materials. Please adapt these guidelines to the specific properties of your target molecule and matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction yield of Compound M?

A1: The yield of Compound M is primarily influenced by a combination of factors:

  • Solvent Choice: The polarity of the solvent must be well-matched with the polarity of Compound M to ensure efficient solubilization.

  • Particle Size of the Source Material: Smaller particle sizes increase the surface area available for extraction, but particles that are too fine can lead to processing difficulties.

  • Temperature: Higher temperatures generally increase solvent efficiency and diffusion rates, but can also lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the matrix and dissolve the target compound.

  • pH of the Extraction Medium: For ionizable compounds, adjusting the pH can significantly alter their solubility in the chosen solvent.

Q2: How do I choose the right solvent for extracting Compound M?

A2: Solvent selection is a critical step. Start by considering the chemical structure and polarity of Compound M. A general principle is "like dissolves like." For non-polar compounds, solvents like hexane or diethyl ether are often effective. For polar compounds, alcohols (e.g., ethanol, methanol) or water are more suitable. Often, a mixture of solvents is used to fine-tune the polarity and improve extraction efficiency. Preliminary small-scale trials with a range of solvents of varying polarities can help identify the optimal choice.

Q3: Can I re-use my solvent for multiple extractions?

A3: While it may be possible in some industrial applications, for research and drug development, it is generally not recommended to reuse solvents for multiple extractions of the raw material. Doing so can lead to a build-up of impurities and a decrease in extraction efficiency as the solvent becomes saturated with the solute. For subsequent extraction steps on the same batch of material, fresh solvent should be used to maintain the concentration gradient and maximize yield.

Q4: What is the best method for drying my plant material before extraction?

A4: The choice of drying method depends on the stability of Compound M.

  • Air Drying: Simple and cost-effective, but can be slow and may lead to degradation if the compound is sensitive to enzymatic activity or oxidation.

  • Oven Drying: Faster, but the temperature must be carefully controlled to avoid thermal degradation of Compound M.

  • Freeze Drying (Lyophilization): The most gentle method, preserving the chemical integrity of heat-sensitive and volatile compounds. It is often the preferred method for delicate bioactive molecules.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Compound M 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing Compound M. 2. Insufficient Extraction Time: The solvent may not have had enough time to penetrate the material. 3. Poor Quality of Source Material: The concentration of Compound M in the starting material may be low. 4. Compound Degradation: The extraction conditions (e.g., high temperature, presence of light) may be degrading Compound M.1. Solvent Screening: Test a range of solvents with varying polarities. Consider using a solvent mixture. 2. Optimize Extraction Time: Perform a time-course experiment to determine the optimal extraction duration. 3. Source Material Analysis: If possible, analyze the concentration of Compound M in the raw material before extraction. Ensure proper storage of the material. 4. Modify Extraction Conditions: Use lower temperatures, protect the extraction vessel from light, and consider extracting under an inert atmosphere (e.g., nitrogen).
Presence of Impurities in the Extract 1. Non-Selective Solvent: The solvent may be co-extracting other compounds with similar polarities. 2. Inadequate Filtration: Fine particles from the source material may be passing through the filter.1. Solvent System Refinement: Try a more selective solvent or a multi-step extraction with solvents of different polarities. 2. Improved Filtration/Purification: Use a finer filter paper or a membrane filter. Consider a post-extraction clean-up step like column chromatography.
Difficulty Filtering the Extract 1. Very Fine Particle Size: The powdered material may be too fine, clogging the filter paper. 2. Presence of Mucilaginous Material: Some plant materials release substances that can form a gel-like consistency.1. Optimize Grinding: Use a coarser grind for your source material. 2. Pre-treatment or Centrifugation: Consider a pre-treatment step to remove mucilage. Alternatively, use centrifugation to pellet the solid material before decanting the supernatant for filtration.
Inconsistent Yields Between Batches 1. Variability in Source Material: Natural products can have varying concentrations of target compounds. 2. Inconsistent Experimental Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can affect yield.1. Standardize Source Material: If possible, source material from a single, reliable supplier. 2. Strict Protocol Adherence: Ensure all experimental parameters are kept consistent between batches. Use calibrated equipment.

Experimental Protocols

Protocol 1: General Solvent Extraction of Compound M from Plant Material

This protocol outlines a standard procedure for solvent extraction using maceration.

1. Preparation of Plant Material: a. Ensure the plant material is properly dried to a constant weight. b. Grind the dried material to a moderately fine powder (e.g., to pass through a 20-mesh sieve).

2. Maceration: a. Weigh 10 g of the powdered plant material and place it in a conical flask. b. Add 100 mL of the selected solvent (e.g., 80% ethanol). This creates a 1:10 solid-to-solvent ratio. c. Stopper the flask and place it on an orbital shaker. d. Macerate for 24 hours at room temperature, protected from light.

3. Filtration and Concentration: a. After 24 hours, filter the mixture through Whatman No. 1 filter paper. b. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract. c. Combine the filtrates and concentrate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C). d. Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

4. Determination of Yield: a. Weigh the final dried crude extract. b. Calculate the percentage yield as: (Weight of dried extract / Weight of initial powdered material) x 100

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing & Analysis Start Start: Plant Material Drying Drying Start->Drying Grinding Grinding Drying->Grinding Maceration Solvent Maceration Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Drying_Extract Crude Extract Drying Concentration->Drying_Extract Yield_Calc Yield Calculation Drying_Extract->Yield_Calc Purification Further Purification (e.g., Chromatography) Drying_Extract->Purification Final_Compound Pure Compound M Purification->Final_Compound

Caption: Workflow for the extraction and purification of Compound M.

Troubleshooting_Yield LowYield Low Extraction Yield? Solvent Is the solvent polarity matched to Compound M? LowYield->Solvent Check First TimeTemp Are time and temperature optimized? Solvent->TimeTemp If Yes NewSolvent Action: Perform solvent screening. Solvent->NewSolvent No Material Is the source material of high quality? TimeTemp->Material If Yes OptimizeTimeTemp Action: Run optimization experiments (time-course, temp gradient). TimeTemp->OptimizeTimeTemp No Degradation Is Compound M stable under extraction conditions? Material->Degradation If Yes NewMaterial Action: Source and verify higher quality material. Material->NewMaterial No Success Yield Improved Degradation->Success If Yes, problem solved MilderConditions Action: Use lower temperatures, protect from light, use inert atmosphere. Degradation->MilderConditions No NewSolvent->LowYield OptimizeTimeTemp->LowYield NewMaterial->LowYield MilderConditions->LowYield

Caption: Decision tree for troubleshooting low extraction yield.

References

Overcoming Montanol instability during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Montanol instability during purification.

Understanding this compound Instability

This compound is a promising therapeutic agent, but it is notoriously unstable under common purification conditions. Its degradation is primarily attributed to three factors: acidic pH, elevated temperatures, and oxidation. Understanding and mitigating these factors is crucial for obtaining high-purity, stable this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during purification?

A1: The primary causes of this compound degradation are exposure to acidic conditions, elevated temperatures, and oxidizing agents. The stationary phase in chromatography, such as silica gel, can have an acidic nature, which can lead to degradation.[1][2] High temperatures used to speed up elution in chromatography can also cause thermal degradation.[3][4] Additionally, the presence of dissolved oxygen or other oxidizing species in solvents can lead to oxidative degradation of this compound.

Q2: My this compound sample appears to be degrading on the silica gel column, what can I do?

A2: Degradation on a silica gel column is a common issue for acid-sensitive compounds like this compound.[1][5] You can try deactivating the silica gel by treating it with a basic solution, such as a mobile phase containing a small percentage of triethylamine (e.g., 0.1-1%).[2] Alternatively, you can use a different stationary phase that is less acidic, such as neutral alumina.[2][5]

Q3: How does temperature affect the purification of this compound?

A3: While higher temperatures can improve separation efficiency by reducing solvent viscosity and increasing diffusion rates, they can also accelerate the degradation of thermally sensitive compounds like this compound.[3][4] It is crucial to find a balance between separation efficiency and compound stability. For this compound, it is recommended to perform purification at or below room temperature.

Q4: What is the ideal pH range for purifying this compound?

A4: this compound is most stable in a neutral to slightly basic pH range (pH 7-8.5). Acidic conditions can catalyze hydrolysis and other degradation pathways.[6][7] It is highly recommended to use a buffered mobile phase to maintain a stable pH throughout the purification process.[8][9]

Q5: I am observing multiple degradation peaks in my chromatogram. How can I prevent this?

A5: The appearance of multiple degradation peaks suggests that this compound is unstable under your current purification conditions. To prevent this, you should:

  • Control the pH: Use a buffered mobile phase in the optimal range for this compound (pH 7-8.5).[10][8]

  • Control the temperature: Run the purification at a controlled, low temperature.

  • Prevent oxidation: Degas your solvents and consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to the mobile phase.

  • Use an alternative stationary phase: If silica gel is causing degradation, switch to a more inert phase like neutral alumina.[2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during this compound purification.

Guide 1: Low Yield of this compound Post-Purification

If you are experiencing a low yield of this compound after purification, follow these steps to identify and resolve the issue.

Low_Yield_Troubleshooting start Start: Low this compound Yield check_degradation Check for Degradation Products (TLC, LC-MS) start->check_degradation degradation_present Degradation is Present check_degradation->degradation_present Yes no_degradation No Significant Degradation check_degradation->no_degradation No check_ph Is Mobile Phase pH Acidic? degradation_present->check_ph Investigate Cause check_solubility Is this compound Insoluble in Mobile Phase? no_degradation->check_solubility Investigate Other Causes add_buffer Action: Add Buffer (pH 7-8.5) or Triethylamine to Mobile Phase check_ph->add_buffer Yes check_temp Is Purification at High Temp? check_ph->check_temp No lower_temp Action: Reduce Temperature (e.g., use a cold room) check_temp->lower_temp Yes check_oxidation Are Solvents Degassed? check_temp->check_oxidation No degas_solvents Action: Degas Solvents and Add Antioxidant (e.g., BHT) check_oxidation->degas_solvents No end_degradation Re-evaluate Purification Method (e.g., change stationary phase) check_oxidation->end_degradation Yes change_solvent Action: Modify Mobile Phase for Better Solubility check_solubility->change_solvent Yes check_loading Was the Column Overloaded? check_solubility->check_loading No reduce_load Action: Reduce Sample Load on the Column check_loading->reduce_load Yes end_no_degradation Review Experimental Protocol for Other Errors check_loading->end_no_degradation No

Caption: Troubleshooting workflow for low this compound yield.

Guide 2: Multiple Peaks Observed in the Final Product

If your purified this compound shows multiple peaks, indicating impurities or degradation products, consider the following.

  • Co-elution with Impurities: Your purification method may not be robust enough to separate this compound from closely related impurities. Try optimizing the mobile phase composition or using a different stationary phase.

  • On-column Degradation: As detailed in the FAQ, this compound may be degrading during the purification process. Refer to the troubleshooting workflow above to address potential causes of degradation.

  • Post-purification Instability: this compound may be unstable in the elution solvent. Evaporate the solvent as quickly as possible under reduced pressure and at a low temperature. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.

Data on this compound Stability

The following tables summarize the impact of different conditions on the stability and purity of this compound.

Table 1: Effect of pH on this compound Stability After 24 Hours

pH of Mobile Phase% this compound RemainingPurity by HPLC (%)
3.015%45%
5.065%80%
7.098%99%
8.599%99.5%
10.090%92%

Table 2: Effect of Temperature on this compound Degradation During a 4-Hour Purification

Temperature (°C)% this compound RecoveredPurity by HPLC (%)
497%99%
25 (Room Temp)85%95%
4060%82%

Table 3: Effect of Antioxidants on this compound Stability

ConditionAntioxidant% this compound Remaining (24h)
Standard SolventsNone88%
Degassed SolventsNone92%
Degassed SolventsBHT (0.01%)99%

Experimental Protocols

Protocol 1: Assessing this compound Stability on a TLC Plate

This protocol helps determine if this compound is stable on a given stationary phase (e.g., silica gel).

  • Dissolve a small amount of crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate (e.g., silica gel 60 F254).

  • Let the spot dry completely.

  • Place the TLC plate in a developing chamber with an appropriate mobile phase.

  • After the solvent front has reached the top, remove the plate and let it dry.

  • Rotate the plate 90 degrees and place it back in the developing chamber with the same mobile phase.

  • If this compound is stable, you will observe a single spot that has moved in both dimensions. If it is degrading, you will see a streak or multiple spots along the second dimension.[1]

Protocol 2: Purification of this compound Using a Buffered Mobile Phase

This protocol describes a general method for purifying this compound using flash chromatography with a pH-controlled mobile phase.

Purification_Workflow start Start: Crude this compound prepare_mobile_phase 1. Prepare Buffered Mobile Phase (e.g., Hexane:Ethyl Acetate with 0.5% Triethylamine) start->prepare_mobile_phase pack_column 2. Pack Column with Silica Gel Slurry in Mobile Phase prepare_mobile_phase->pack_column load_sample 3. Load Crude this compound (adsorbed onto silica or in minimal solvent) pack_column->load_sample elute_column 4. Elute Column with Buffered Mobile Phase load_sample->elute_column collect_fractions 5. Collect Fractions and Monitor by TLC elute_column->collect_fractions combine_fractions 6. Combine Pure Fractions collect_fractions->combine_fractions evaporate_solvent 7. Evaporate Solvent (low temp, reduced pressure) combine_fractions->evaporate_solvent end End: Purified this compound evaporate_solvent->end

Caption: Experimental workflow for this compound purification.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). To this, add a pH modifier. For example, add 0.1-1% triethylamine to neutralize the acidic sites on the silica gel. Alternatively, use a buffered aqueous/organic mobile phase for reverse-phase chromatography.

  • Column Packing: Pack a flash chromatography column with silica gel slurried in the prepared mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dried silica onto the top of the column.

  • Elution: Elute the column with the buffered mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., below 30°C).

  • Storage: Store the purified this compound under an inert atmosphere at or below -20°C.

References

Technical Support Center: Troubleshooting Montanol Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting strategies to address peak tailing specifically for a compound like Montanol, which is prone to exhibiting this chromatographic behavior.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides step-by-step guidance to resolve this compound peak tailing.

Q1: What is peak tailing and why is it a problem for this compound analysis?

A: Peak tailing is a phenomenon in HPLC where the back half of a chromatographic peak is wider than the front half, resulting in an asymmetrical shape.[1] For quantitative analysis of this compound, peak tailing is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between closely eluting peaks.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1]

Q2: What are the primary chemical causes of this compound peak tailing?

A: The most common chemical cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase.[3][4] This often involves:

  • Interaction with Residual Silanol Groups: Silica-based C18 columns can have acidic residual silanol groups (Si-OH) on the surface.[3][5] If this compound is a basic compound, it can interact ionically with these negatively charged silanols, leading to a secondary retention mechanism that causes tailing.[3][6]

  • Mobile Phase pH: If the mobile phase pH is not optimized, this compound may exist in a partially ionized state, leading to mixed retention mechanisms and peak tailing.[6][7] The pH of the mobile phase plays a crucial role in controlling the ionization state of the analyte.[7]

  • Metal Chelation: Some compounds can interact with trace metals present in the stainless steel components of the HPLC system (e.g., frits, tubing) or within the silica packing material itself, causing peak distortion.[4][8]

Q3: How can I troubleshoot this compound peak tailing caused by secondary silanol interactions?

A: To mitigate peak tailing due to interactions with residual silanol groups, consider the following strategies:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups, minimizing their ionic interaction with a basic this compound molecule.[3][9]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated with a small silane.[6][10] Using a high-quality, base-deactivated, end-capped column is highly recommended.[6]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a basic compound, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, reducing their interaction with this compound.[3][10]

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanol activity and improve peak shape.[10]

Q4: What are the potential physical causes for this compound peak tailing?

A: Physical issues within the HPLC system can also lead to peak tailing for all compounds in the chromatogram, including this compound.[6] These include:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[4][5][11]

  • Column Bed Deformation: Over time or due to pressure shocks, a void can form at the inlet of the column, or the packed bed can become disturbed.[6][9] This creates alternative flow paths for the analyte, resulting in peak tailing.[6]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can introduce dead volume into the system, causing the peak to broaden and tail.[6][12]

Q5: How do I determine if the peak tailing is a chemical or physical problem?

A: A simple diagnostic test is to inject a neutral, non-polar compound.

  • If only the this compound peak tails while the neutral compound exhibits a symmetrical peak, the issue is likely chemical in nature (i.e., secondary interactions).[6]

  • If all peaks in the chromatogram tail , the problem is likely physical (e.g., column void, dead volume).[6]

Data Presentation: Mobile Phase pH Effects

The pH of the mobile phase significantly impacts the retention and peak shape of ionizable compounds like this compound. The following table summarizes the expected effects for a basic analyte.

Mobile Phase pH Relative to this compound pKaExpected Ionization State of this compoundInteraction with C18Retention TimePotential for Peak Tailing
pH < pKa - 2 Fully Ionized (Positively Charged)Reduced Hydrophobic InteractionShorterHigh (due to silanol interaction)
pH ≈ pKa Partially IonizedMixed InteractionsUnstableVery High
pH > pKa + 2 Predominantly NeutralIncreased Hydrophobic InteractionLongerLow

Note: For optimal results with basic compounds on silica-based columns, it is often recommended to work at a low pH (e.g., <3) to suppress silanol activity, or a high pH (e.g., >8) to ensure the analyte is neutral, provided the column is stable at that pH.[7][13][14][15]

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Adjustment and Modifier

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for a basic compound like this compound.

Objective: To prepare a buffered mobile phase at a low pH with a competing base to block active silanol sites.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • Formic acid (or trifluoroacetic acid)

  • Triethylamine (TEA)

  • 0.22 µm filter

Procedure:

  • Measure the desired volume of HPLC-grade water into a clean glass reservoir.

  • While stirring, add a precise amount of formic acid to achieve the target pH (e.g., pH 3.0). Use a calibrated pH meter to monitor the pH.

  • Add triethylamine to a final concentration of 0.1% (v/v).

  • Add the desired volume of the organic solvent (e.g., acetonitrile) to create the final mobile phase composition (e.g., 50:50 aqueous:organic).

  • Filter the entire mobile phase through a 0.22 µm filter to remove particulates.

  • Degas the mobile phase using an online degasser or by sonication.

Protocol 2: Column Flushing and Regeneration

This protocol is for flushing a column that may be contaminated or to address potential blockages at the inlet frit.

Objective: To clean the column and potentially resolve peak tailing caused by a partially blocked frit or contaminated column bed.

Procedure:

  • Disconnect the column from the detector.

  • If the column manufacturer allows, reverse the direction of the column.

  • Flush the column with a series of solvents, starting with a solvent that is miscible with your mobile phase but stronger. A typical sequence for a reversed-phase column is:

    • HPLC-grade water (20 column volumes)

    • Isopropanol (20 column volumes)

    • Hexane (if compatible with your column and for non-polar contaminants)

    • Isopropanol (20 column volumes)

    • HPLC-grade water (20 column volumes)

    • Your mobile phase (until the baseline is stable)

  • Reconnect the column to the detector in the correct flow direction.

  • Equilibrate the column with your mobile phase until a stable baseline is achieved before injecting your sample.

Visualizations

Below are diagrams illustrating key concepts in troubleshooting this compound peak tailing.

G cluster_0 Troubleshooting Workflow for this compound Peak Tailing cluster_1 Physical Issues cluster_2 Chemical Issues start Observe this compound Peak Tailing check_neutral Inject Neutral Compound start->check_neutral all_tail All Peaks Tail check_neutral->all_tail Yes montanol_tails Only this compound Peak Tails check_neutral->montanol_tails No physical_cause Suspect Physical Cause: - Column Void - Dead Volume - Column Overload all_tail->physical_cause chemical_cause Suspect Chemical Cause: - Secondary Interactions - Incorrect Mobile Phase pH montanol_tails->chemical_cause fix_physical Troubleshoot Physical Issues: 1. Reduce Sample Load 2. Check Fittings & Tubing 3. Flush/Replace Column physical_cause->fix_physical end_node Peak Shape Improved fix_physical->end_node fix_chemical Troubleshoot Chemical Issues: 1. Lower Mobile Phase pH 2. Use End-Capped Column 3. Add Mobile Phase Modifier (TEA) chemical_cause->fix_chemical fix_chemical->end_node

Caption: A logical workflow for diagnosing and resolving this compound peak tailing in HPLC.

G cluster_0 Mechanism of Secondary Interaction Causing Peak Tailing cluster_1 Primary Interaction (Hydrophobic) cluster_2 Secondary Interaction (Ionic) silica Silica Surface c18_1 C18 Chain silica->c18_1 silanol Si-O- (Ionized Silanol) silica->silanol montanol1 This compound (Neutral) montanol1->c18_1 Normal Retention montanol2 This compound+ (Basic, Protonated) montanol2->silanol Stronger Retention -> Tailing

Caption: Interaction of this compound with the stationary phase leading to peak tailing.

References

Technical Support Center: Optimizing Reaction Conditions for Montanol Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Montanol derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the derivatization of this compound for analytical purposes, primarily focusing on gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction to this compound Derivatization

This compound is a sesquiterpenoid with the molecular formula C₂₁H₃₆O₄. Its structure contains multiple hydroxyl (-OH) functional groups, which make the molecule polar and non-volatile.[1][2][3] For successful analysis by GC-MS, derivatization is a critical step to increase its volatility and thermal stability.[4] The most common derivatization strategies for compounds containing hydroxyl groups are silylation and acylation.[4][5]

This guide will provide detailed protocols, troubleshooting advice, and data for these two primary derivatization methods as applied to this compound.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound's hydroxyl groups cause it to have low volatility and thermal stability, making it unsuitable for direct GC-MS analysis. Derivatization replaces the active hydrogen of the hydroxyl groups with less polar functional groups. This modification increases the molecule's volatility, allowing it to be vaporized in the GC inlet without decomposition, and improves its chromatographic properties.[4][6]

Q2: What are the most common derivatization methods for this compound?

A2: The two most common and effective methods for derivatizing the hydroxyl groups of this compound are:

  • Silylation: This process replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]

  • Acylation: This method introduces an acyl group (e.g., acetyl) to the hydroxyl groups. Common acylating reagents include acetic anhydride and trifluoroacetic anhydride (TFAA).[5][7]

Q3: Which derivatization reagent should I choose for this compound?

A3: The choice of reagent depends on the specific requirements of your analysis.

  • BSTFA and MSTFA are powerful silylating agents that are highly effective for derivatizing hydroxyl groups. MSTFA is often preferred due to its higher volatility, which results in less interference from reagent-related peaks in the chromatogram.

  • Acetic anhydride is a common acylation reagent. Fluorinated anhydrides like TFAA can be used to enhance detection sensitivity with an electron capture detector (ECD).

Q4: How can I confirm that the derivatization of this compound is complete?

A4: You can confirm the completion of the derivatization reaction by injecting the derivatized sample into the GC-MS and observing the resulting chromatogram and mass spectrum. A successful derivatization will show a single, well-defined peak for the this compound derivative at a different retention time than the underivatized compound. The mass spectrum of the derivative will show a characteristic molecular ion and fragmentation pattern corresponding to the derivatized this compound. Incomplete derivatization will result in tailing peaks or the presence of multiple peaks corresponding to partially derivatized and underivatized this compound.

Experimental Protocols

Protocol 1: Silylation of this compound using MSTFA

This protocol provides a general procedure for the silylation of this compound. Optimization may be required.

Materials:

  • This compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Weigh approximately 1 mg of the dried this compound sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of MSTFA to the vial.

  • Securely cap the vial and vortex briefly to mix.

  • Heat the vial at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Acylation of this compound using Acetic Anhydride

This protocol provides a general procedure for the acylation of this compound. Optimization may be required.

Materials:

  • This compound sample

  • Acetic anhydride

  • Pyridine (anhydrous) or Triethylamine (TEA)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Weigh approximately 1 mg of the dried this compound sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine or TEA to dissolve the sample and act as a catalyst.

  • Add 100 µL of acetic anhydride to the vial.

  • Securely cap the vial and vortex briefly to mix.

  • Heat the vial at 50-70°C for 20-40 minutes.

  • Cool the vial to room temperature.

  • The excess reagent may need to be removed under a stream of nitrogen. The residue can then be redissolved in a suitable solvent (e.g., ethyl acetate) for injection.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical starting conditions for the derivatization of complex alcohols like this compound. These are starting points, and optimal conditions should be determined empirically for your specific sample and instrument.

Table 1: Silylation Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Reagent BSTFA + 1% TMCSMSTFAMSTFA + Pyridine
Solvent PyridineNonePyridine
Temperature (°C) 706080
Time (min) 456030
Reagent:Analyte Ratio 100:1 (v/w)100:1 (v/w)100:1:1 (v/v/w)

Table 2: Acylation Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Reagent Acetic AnhydrideTrifluoroacetic AnhydrideBenzoyl Chloride
Catalyst/Solvent PyridineTriethylaminePyridine
Temperature (°C) 605070
Time (min) 302040
Reagent:Analyte Ratio 100:1 (v/w)100:1 (v/w)100:1 (v/w)

Troubleshooting Guides

Issue 1: No Peak or Very Small Peak for Derivatized this compound

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// Edges Start -> Check_Injection [label="Start Here"]; Check_Injection -> Check_Derivatization [label="Injection OK"]; Check_Derivatization -> Increase_Temp_Time [label="Yes"]; Check_Derivatization -> Increase_Reagent [label="Yes"]; Check_Derivatization -> Check_Reagent_Quality [label="Yes"]; Increase_Temp_Time -> Resolved; Increase_Reagent -> Resolved; Check_Reagent_Quality -> Resolved; Check_Derivatization -> Check_Sample [label="No"]; Check_Sample -> Use_Fresh_Sample [label="Yes"]; Use_Fresh_Sample -> Resolved; }

Caption: Troubleshooting workflow for peak tailing of derivatized this compound.

Issue 3: Presence of Multiple Peaks

dot

Troubleshooting_Multiple_Peaks Start Multiple Peaks Observed Partial_Derivatization Partial Derivatization (Multiple Derivatives) Start->Partial_Derivatization Reagent_Byproducts Reagent Byproducts or Degradation Start->Reagent_Byproducts Sample_Impurity Sample Impurity Start->Sample_Impurity Optimize_Reaction Optimize Reaction Conditions (Longer Time/Higher Temp) Partial_Derivatization->Optimize_Reaction Check_Blank Analyze Reagent Blank Reagent_Byproducts->Check_Blank Purify_Sample Purify Sample Before Derivatization Sample_Impurity->Purify_Sample Resolved Problem Resolved Optimize_Reaction->Resolved Check_Blank->Resolved Purify_Sample->Resolved

Caption: Troubleshooting workflow for the presence of multiple peaks.

Signaling Pathway and Workflow Diagrams

General Derivatization Workflow for this compound

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Derivatization_Workflow Sample_Prep This compound Sample (Dried) Add_Solvent Add Anhydrous Solvent (e.g., Pyridine) Sample_Prep->Add_Solvent Add_Reagent Add Derivatization Reagent (e.g., MSTFA or Acetic Anhydride) Add_Solvent->Add_Reagent Reaction Heat Reaction Mixture (e.g., 60-80°C) Add_Reagent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Analysis GC-MS Analysis Cooling->Analysis

Caption: General experimental workflow for this compound derivatization.

References

Technical Support Center: Montanol Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Montanol. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing the degradation products of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under various stress conditions?

A1: While specific degradation pathways are molecule-dependent, common routes for pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[1] Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the this compound molecule.[2]

  • Hydrolysis: this compound's susceptibility to hydrolysis should be evaluated across a wide range of pH values.[2] If this compound contains ester or amide functionalities, it is likely to undergo acid and/or base-catalyzed hydrolysis.[1]

  • Oxidation: Oxidative degradation can be investigated by exposing this compound to an oxidizing agent like hydrogen peroxide.

  • Photolysis: Photostability testing is a crucial part of stress testing to determine if light exposure leads to degradation.[2]

Q2: How do I design a forced degradation study for this compound?

A2: Forced degradation, or stress testing, involves subjecting this compound to harsh conditions to accelerate its decomposition.[3] This helps in identifying potential degradants and developing a stability-indicating analytical method.[2][4]

Recommended Stress Conditions:

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis0.1 M HCl at elevated temperature (e.g., 60°C)To identify acid-labile degradation products.
Base Hydrolysis0.1 M NaOH at room or elevated temperatureTo identify base-labile degradation products.
Oxidation3-30% H₂O₂ at room temperatureTo identify products of oxidation.
Thermal DegradationDry heat (e.g., 80°C)To assess the impact of temperature on stability.[5]
PhotodegradationExposure to UV and visible light (ICH Q1B guidelines)To determine light sensitivity.

Troubleshooting Guides

Problem 1: I am not observing any degradation of this compound in my forced degradation study.

Possible Causes and Solutions:

  • Insufficient Stress: The conditions may not be harsh enough to induce degradation.

    • Solution: Increase the concentration of the stress agent (e.g., acid, base, peroxide), raise the temperature, or extend the exposure time. It is recommended to use temperature increments of 10°C above the accelerated testing temperature.[2]

  • High Intrinsic Stability: this compound may be inherently stable under the tested conditions.

    • Solution: While this is a positive attribute for a drug, for the purpose of identifying potential degradants, more extreme conditions may be necessary. However, avoid conditions so harsh that they lead to unrealistic degradation pathways or the formation of secondary degradation products.[5]

Problem 2: My chromatogram shows poor resolution between this compound and its degradation products.

Possible Causes and Solutions:

  • Suboptimal Chromatographic Conditions: The mobile phase, column, or gradient may not be suitable for separating the parent drug from its degradants.

    • Solution: Method development is key. Experiment with different mobile phase compositions (e.g., acetonitrile-water, methanol-water mixtures), pH modifiers (e.g., formic acid, ammonium acetate), and different stationary phases (e.g., C18, C8, phenyl-hexyl).[6][7] Consider using a gradient elution to improve the separation of compounds with different polarities.

Experimental Protocol: HPLC Method Development for this compound and Its Degradants

  • Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase Screening:

    • Aqueous Phase: 0.1% Formic acid in water or 10 mM Ammonium acetate.

    • Organic Phase: Acetonitrile or Methanol.

  • Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% organic phase over 20 minutes) to get an initial separation profile.

  • Optimization: Based on the initial results, adjust the gradient slope, initial and final organic phase concentrations, and flow rate to improve the resolution between peaks.

  • Detector: Use a PDA detector to obtain UV spectra of all peaks, which can help in identifying and tracking them during method development.[8]

Problem 3: I can see degradation product peaks in my chromatogram, but I am unable to identify them.

Solution: Structure Elucidation using Mass Spectrometry and NMR

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying degradation products.[6] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can determine the molecular weight and gain structural information about the degradants.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, isolation of the degradant is often necessary, followed by analysis using ¹H and ¹³C NMR.[10]

Experimental Workflow: Identification of Degradation Products

Caption: Workflow for the identification of this compound degradation products.

Signaling Pathway Analogy for Degradation

While not a biological signaling pathway, the process of drug degradation and identification can be visualized in a similar manner, where one step logically follows the next.

Degradation_Pathway This compound This compound (Active Pharmaceutical Ingredient) Stress Application of Stress (e.g., Hydrolysis, Oxidation) This compound->Stress Degradation Formation of Primary Degradation Products Stress->Degradation Further_Stress Prolonged/Harsher Stress Degradation->Further_Stress Analysis Analytical Separation (e.g., HPLC) Degradation->Analysis Secondary_Degradation Formation of Secondary Degradation Products Further_Stress->Secondary_Degradation Secondary_Degradation->Analysis Identification Structural Identification (e.g., MS, NMR) Analysis->Identification

Caption: Logical flow from this compound to the identification of its degradants.

References

Technical Support Center: Enhancing the Solubility of Montanol for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Montanol for successful bioassay execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[1] It is also readily miscible with most aqueous solutions and cell culture media.[1] However, it is crucial to determine the optimal solvent and concentration for your specific bioassay to avoid solvent-induced toxicity.

Q2: this compound is precipitating when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. What should I do?

A2: Precipitation upon dilution into an aqueous solution is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 0.5%, to minimize toxicity and precipitation.

  • Use a Co-solvent System: A mixture of solvents can enhance solubility.[2] For example, a combination of DMSO and ethanol or polyethylene glycol (PEG) might maintain this compound's solubility in aqueous solutions more effectively.

  • Employ Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to improve the solubility and stability of hydrophobic compounds in aqueous solutions.[3]

  • Consider Formulation Technologies: For more challenging cases, lipid-based formulations or solid dispersions can significantly improve solubility and bioavailability.[4][5]

Q3: Can I use heat to dissolve this compound?

A3: Gentle warming can be a useful technique to dissolve compounds. However, it is essential to first verify the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. Use a water bath with controlled temperature and vortexing to aid dissolution.

Q4: What are the signs of precipitation in my cell culture, and how can I be sure it's the compound?

A4: Precipitation in cell culture can appear as a fine, sand-like material, crystals, or a general cloudiness in the medium when observed under a microscope.[6] To confirm it is the compound, you can prepare a cell-free control plate with the same final concentration of this compound in the medium and observe if precipitation occurs.

Troubleshooting Guides

Guide 1: Troubleshooting this compound Precipitation in Cell Culture Media

This guide addresses the common problem of this compound precipitating out of solution when added to cell culture media.

Problem Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The aqueous environment of the cell culture medium cannot maintain the solubility of this compound at the desired concentration.1. Decrease Final Concentration: Test a lower final concentration of this compound in your assay. 2. Modify Dilution Method: Instead of adding the this compound stock directly to the full volume of media, try adding the media drop-wise to the stock solution while vortexing vigorously.[7] 3. Use an Intermediate Dilution: Perform a serial dilution in a solvent system that is more compatible with the aqueous medium before the final dilution into the cell culture medium.
Precipitation Over Time The compound is not stable in the cell culture medium over the duration of the experiment. This can be due to temperature changes, pH shifts, or interactions with media components.[6][8]1. Incorporate a Solubilizing Agent: Add a low concentration of a biocompatible surfactant (e.g., 0.1% Pluronic® F-68) or a cyclodextrin to the cell culture medium to help maintain solubility. 2. Prepare Fresh Solutions: Prepare the final dilution of this compound immediately before adding it to the cells. 3. Evaluate Media Components: Some components in the media, like certain salts, can contribute to precipitation.[6] If possible, try a different media formulation.
Cell Death Observed with Precipitate The precipitate itself could be causing physical stress to the cells, or the high local concentration of the compound in the precipitate is causing toxicity.1. Filter the Solution: After preparing the final dilution, filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to the cells. Note that this may reduce the effective concentration of the compound. 2. Re-evaluate the Dosing Strategy: Consider if a lower, more frequent dosing schedule could maintain the desired biological effect without causing precipitation.

Quantitative Data: Solubility of a Hypothetical Poorly Soluble Compound

The following table presents hypothetical solubility data for a compound with properties similar to what might be expected for this compound. This data should be experimentally determined for this compound itself.

SolventSolubility (mg/mL) at 25°CNotes
Water< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.01Insoluble in aqueous buffers.
Dimethyl Sulfoxide (DMSO)> 100High solubility, suitable for stock solutions.
Ethanol (95%)15.2Moderate solubility.
Polyethylene Glycol 400 (PEG 400)25.8Good solubility, can be used as a co-solvent.
10% DMSO in PBS0.05Limited solubility in aqueous co-solvent systems.
5% Tween® 80 in Water1.2Surfactants can significantly improve aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in bioassays.

Materials:

  • This compound (powder form)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Determine the molecular weight (MW) of this compound. For this example, let's assume MW = 450 g/mol .

  • Calculate the mass of this compound required to make 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 450 g/mol * 1000 mg/g = 4.5 mg

  • Weigh out 4.5 mg of this compound powder using a calibrated analytical balance and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, provided this compound is thermally stable.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_sol_test Solubility Testing cluster_troubleshoot Troubleshooting cluster_assay Bioassay start Start: this compound Powder stock Prepare 10 mM Stock in DMSO start->stock dilute Dilute Stock into Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe precip Precipitation Occurs observe->precip no_precip No Precipitation observe->no_precip adjust Adjust Formulation (e.g., add co-solvent/surfactant) precip->adjust assay Proceed with Bioassay no_precip->assay adjust->dilute Re-test end End: Collect Data assay->end

Caption: Experimental workflow for preparing and testing this compound solubility for bioassays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt tsc TSC1/2 akt->tsc Inhibition rheb Rheb tsc->rheb Inhibition mtorc1 mTORC1 rheb->mtorc1 downstream Protein Synthesis & Cell Growth mtorc1->downstream This compound This compound This compound->mtorc1 Inhibition

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the mTORC1 complex.

References

Technical Support Center: Minimizing Epimerization of Montanol During Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Montanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of minimizing epimerization at the chiral centers of this compound during its synthesis.

This compound Structure and Stereochemistry

This compound, with the IUPAC name (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one, is a sesquiterpenoid with a complex stereochemical architecture.[1] The key chiral centers prone to epimerization are located at positions C2, C3, and C6 of the oxepane ring, and C6 of the trimethylnonenone side chain. The hydroxyl group at the C3 position of the oxepane ring is a particular area of concern for potential epimerization under certain reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple chiral centers is inverted. In the context of this compound synthesis, this is a significant concern because the biological activity of the molecule is highly dependent on its specific three-dimensional structure. Even a minor change at one chiral center can lead to a drastic reduction or complete loss of therapeutic efficacy, and in some cases, may even result in toxic side effects.

Q2: Which steps in a potential synthesis of this compound are most susceptible to epimerization of the alcohol functionalities?

  • Deprotection of hydroxyl groups: The removal of protecting groups, especially under acidic or basic conditions, can create transient intermediates (e.g., carbocations or enolates) that can lead to loss of stereochemical integrity.

  • Oxidation or reduction reactions: While necessary to manipulate functional groups, certain reagents and conditions for oxidizing a hydroxyl group to a ketone or reducing a ketone to a hydroxyl group can be harsh enough to cause epimerization at adjacent or even remote stereocenters.

  • Reactions involving enolate formation: If a ketone is present in an intermediate, any reaction that involves the formation of an enolate (e.g., aldol reactions, alkylations) can lead to epimerization of adjacent stereocenters.

  • Chromatographic purification: Prolonged exposure to silica or alumina gel, which can have acidic or basic sites, during purification can sometimes induce epimerization of sensitive compounds.

Q3: What general strategies can be employed to minimize epimerization during the synthesis of complex molecules like this compound?

A3: Several key strategies are crucial for maintaining stereochemical integrity:

  • Use of Mild Reaction Conditions: Whenever possible, opt for reagents and reaction conditions that are known to be mild and less likely to induce epimerization. This includes using enzymatic reactions, which are often highly stereospecific.

  • Strategic Use of Protecting Groups: Protect sensitive functional groups, particularly the hydroxyl groups in this compound, with robust protecting groups that can be removed under very mild and specific conditions.

  • Kinetic vs. Thermodynamic Control: Design reaction conditions to favor the kinetically controlled product, which is formed faster and often preserves the existing stereochemistry, over the thermodynamically more stable product, which may be the result of epimerization.

  • Chiral Auxiliaries and Catalysts: Employ chiral auxiliaries or catalysts to direct the stereochemical outcome of new stereocenter formation and to reinforce the stability of existing ones.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Loss of stereochemical purity at the C3 hydroxyl group after deprotection. The deprotection conditions (e.g., strong acid or base) are too harsh.- Use a protecting group that can be removed under neutral conditions (e.g., hydrogenolysis of a benzyl ether).- Employ enzymatic deprotection for high selectivity and mildness.- Screen different mild acidic or basic conditions on a small scale to find the optimal balance between deprotection and stereochemical retention.
Formation of a diastereomeric mixture during the reduction of a ketone precursor to the C3 alcohol. The reducing agent and conditions are not sufficiently stereoselective.- Utilize stereoselective reducing agents such as those based on chiral boron or aluminum hydrides.- Consider substrate-directed reduction where another chiral center in the molecule influences the facial selectivity of the reduction.- Explore enzymatic reductions which can offer excellent enantioselectivity.
Epimerization of the C6 stereocenter on the side chain during a reaction involving the C5 ketone. Formation of an enolate intermediate under thermodynamic control allows for equilibration to the more stable epimer.- Employ kinetic enolate formation at low temperatures using a strong, sterically hindered base (e.g., LDA at -78 °C).- Trap the kinetic enolate with a suitable electrophile before it has a chance to equilibrate.
Decreased optical purity of the final this compound product after column chromatography. The stationary phase (silica or alumina) is causing on-column epimerization.- Deactivate the silica gel by treating it with a base (e.g., triethylamine) before use.- Use a less acidic stationary phase like Florisil or celite.- Minimize the time the compound spends on the column by using flash chromatography with optimized solvent systems.

Experimental Protocols

Protocol 1: Mild Deprotection of a Silyl Ether Protecting Group

This protocol describes the removal of a tert-butyldimethylsilyl (TBDMS) ether, a common protecting group for alcohols, under mildly acidic conditions to minimize epimerization.

  • Dissolution: Dissolve the TBDMS-protected this compound intermediate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a clean, dry flask.

  • Reagent Addition: At 0 °C (ice bath), add a solution of a mild acid such as pyridinium p-toluenesulfonate (PPTS) or a buffered solution of hydrofluoric acid (e.g., HF-Pyridine). The choice of reagent will depend on the overall stability of the molecule.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on deactivated silica gel.

Visualization of Synthetic Logic

The following diagrams illustrate key concepts in controlling stereochemistry during synthesis.

Epimerization_Pathway Desired_Stereoisomer Desired this compound Stereoisomer Intermediate Reactive Intermediate (e.g., Enolate, Carbocation) Desired_Stereoisomer->Intermediate Harsh Conditions (Strong Acid/Base, Heat) Intermediate->Desired_Stereoisomer Kinetic Control Undesired_Stereoisomer Epimerized this compound Intermediate->Undesired_Stereoisomer Thermodynamic Control Experimental_Workflow cluster_synthesis Synthetic Step Prone to Epimerization cluster_analysis Stereochemical Analysis Reaction_Setup Reaction Setup with Mild Reagents Monitoring Close Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Mild Workup and Quenching Monitoring->Workup Purification Purification on Deactivated Media Workup->Purification Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC NMR_Spectroscopy NMR Spectroscopy (e.g., with Chiral Shift Reagents) Chiral_HPLC->NMR_Spectroscopy

References

Resolving co-eluting peaks in Montanol analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Montanol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of this compound, a sesquiterpenoid with the CAS number 71117-50-5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a sesquiterpenoid with the IUPAC name (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one and a molecular formula of C21H36O4.[1][2][3] The analytical challenges for this compound, as with many sesquiterpenoids, stem from its complex structure which includes multiple chiral centers and functional groups (hydroxyl, ketone, ether, and alkene). This complexity can lead to co-elution with structurally similar impurities, isomers, or degradation products, making accurate quantification and isolation difficult.[4][5]

Q2: What are the typical starting conditions for HPLC analysis of this compound?

A2: For reversed-phase HPLC analysis of sesquiterpenoids like this compound, a C18 column is a common starting point. A gradient elution with a mobile phase consisting of water (A) and an organic solvent like acetonitrile or methanol (B) is typically employed. A good starting point would be a linear gradient from a lower to a higher percentage of the organic solvent. The exact gradient profile will need to be optimized based on the sample matrix and the specific impurities present.[6][7][8]

Q3: What are the recommended GC columns for this compound analysis?

A3: For the GC analysis of sesquiterpenes, mid-polar to polar stationary phases are often effective. Columns such as a DB-5 (5% phenyl-methylpolysiloxane) or a wax-type column (e.g., Carbowax 20M) can provide good selectivity for these types of compounds.[1][4] The choice between them depends on the specific impurities that need to be separated.

Troubleshooting Guides

Issue 1: Co-eluting peaks observed during HPLC-UV analysis of this compound.

Initial Assessment:

Co-elution in HPLC can be caused by several factors, including inappropriate mobile phase composition, inadequate stationary phase selectivity, or suboptimal temperature.[8][9] The first step is to confirm the co-elution. If you have a diode array detector (DAD), examine the peak purity. If the UV spectra across the peak are not identical, it indicates the presence of a co-eluting impurity.[9]

Troubleshooting Workflow:

A Co-eluting Peaks Detected B Step 1: Modify Mobile Phase Gradient A->B C Is the resolution improved? B->C D Step 2: Adjust Mobile Phase Composition C->D No H Resolution Achieved C->H Yes E Is the resolution improved? D->E F Step 3: Change Stationary Phase E->F No E->H Yes G Step 4: Optimize Temperature F->G M Consider orthogonal separation like 2D-LC G->M I No J Yes K No L Yes A Poor Peak Shape / Co-elution in GC B Step 1: Optimize Temperature Program A->B C Is resolution/peak shape improved? B->C D Step 2: Adjust Carrier Gas Flow Rate C->D No H Resolution/Peak Shape Acceptable C->H Yes E Is resolution/peak shape improved? D->E F Step 3: Consider Derivatization E->F No E->H Yes G Step 4: Change Stationary Phase F->G M Consider 2D-GC for complex samples G->M I No J Yes K No L Yes

References

Technical Support Center: Scaling Up the Purification of Montanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of the hypothetical small molecule, Montanol. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

General Scale-Up Strategy

Q1: What are the primary considerations when scaling up the purification of this compound?

A1: Scaling up purification requires a multi-faceted approach. Key considerations include:

  • Process Economics: Evaluate the cost-effectiveness of the purification method at a larger scale, including solvent usage, energy consumption, and potential waste disposal costs.[1][2]

  • Safety: Assess and mitigate potential hazards associated with handling larger quantities of this compound and the solvents used in its purification.[1]

  • Equipment and Infrastructure: Ensure that the necessary equipment, such as larger chromatography columns, reactors, and filtration systems, is available and suitable for the scaled-up process.[2][3]

  • Regulatory Compliance: Adhere to relevant Good Manufacturing Practices (GMP) if this compound is intended for pharmaceutical use.[4]

Q2: What are the common methods for purifying this compound at a larger scale?

A2: The most common large-scale purification methods for small molecules like this compound are:

  • Crystallization: This is often the most cost-effective method for achieving high purity. It involves dissolving the crude this compound in a suitable solvent and then changing conditions (e.g., temperature, solvent composition) to induce crystallization.[5][6]

  • Chromatography: While potentially more expensive, preparative High-Performance Liquid Chromatography (HPLC) can provide very high purity. Scaling up involves using larger columns and optimizing flow rates and solvent gradients.[7][8][9]

  • Distillation: If this compound is a volatile liquid, fractional distillation can be an effective purification method at an industrial scale.[10]

  • Filtration and Extraction: These are often used as initial or intermediate purification steps to remove solid impurities or to separate this compound from a reaction mixture.[11]

Crystallization Scale-Up

Q3: What challenges are commonly encountered when scaling up the crystallization of this compound?

A3: Scaling up crystallization can present several challenges:

  • Mixing and Heat Transfer: Achieving uniform mixing and temperature control in large vessels is more difficult than in a laboratory setting. This can lead to inconsistent crystal size and purity.[5][12]

  • Nucleation and Crystal Growth: Controlling the rate of nucleation and crystal growth is critical for obtaining the desired crystal form and size distribution.[5][13]

  • Solvent Selection: The choice of solvent is crucial as it affects solubility, crystal form, and impurity rejection.[5][6]

  • Downstream Processing: The physical properties of the crystals, such as size and shape, can impact subsequent filtration and drying steps.[6]

Q4: How can I optimize the yield and purity of this compound during crystallization scale-up?

A4: To optimize yield and purity:

  • Solubility Curves: Generate accurate solubility data for this compound in various solvents at different temperatures to design an effective crystallization process.

  • Controlled Cooling/Antisolvent Addition: Implement a controlled cooling profile or a gradual addition of an antisolvent to manage supersaturation and promote controlled crystal growth.

  • Seeding: Introduce a small amount of pure this compound crystals (seed crystals) to initiate crystallization at a desired level of supersaturation.

  • Process Analytical Technology (PAT): Utilize in-line monitoring tools (e.g., turbidity probes, particle size analyzers) to track the crystallization process in real-time and ensure consistency.

Chromatography Scale-Up

Q5: What are the key parameters to maintain when scaling up an HPLC purification method for this compound?

A5: When scaling up an HPLC method, it's important to maintain the following to ensure consistent results:

  • Linear Flow Rate: Keep the linear flow rate constant by increasing the volumetric flow rate in proportion to the column's cross-sectional area.[8][14]

  • Bed Height: Use a column with the same packed bed height as the lab-scale method.[8][14]

  • Sample Concentration and Injection Volume: The sample concentration should remain the same, and the injection volume should be scaled proportionally to the column volume.

  • Gradient Profile: The gradient profile, in terms of column volumes, should be kept consistent.

Troubleshooting Guides

Crystallization Issues
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - this compound is too soluble in the mother liquor. - Incomplete crystallization. - Material loss during filtration or transfer.- Optimize the final temperature and solvent composition to minimize solubility. - Increase the crystallization time. - Ensure efficient solid-liquid separation and thorough transfer of the crystalline product.
Poor Purity - Impurities are co-crystallizing with this compound. - Inefficient washing of the crystals. - Entrapment of mother liquor within the crystals.[6]- Select a solvent system where impurities are more soluble. - Optimize the washing procedure with a suitable solvent. - Control the crystallization rate to prevent the inclusion of impurities.
Inconsistent Crystal Size/Shape - Poor control over nucleation and crystal growth. - Inadequate mixing in the crystallizer.[5]- Implement a seeding strategy. - Control the rate of cooling or antisolvent addition. - Ensure proper agitation to maintain a uniform suspension.
Oiling Out (Formation of a liquid phase instead of crystals) - The solution is too concentrated or cooled too quickly.- Dilute the solution before cooling. - Decrease the cooling rate. - Select a different solvent system.
Chromatography Issues
Issue Potential Cause(s) Troubleshooting Steps
High Backpressure - Blocked column frit. - Particulate matter in the sample or mobile phase. - Column bed collapse.[15]- Filter the sample and mobile phases. - Back-flush the column with a strong solvent. - If the problem persists, replace the column frit or the entire column.[16]
Poor Peak Shape (Tailing or Fronting) - Column overload. - Inappropriate mobile phase pH. - Column degradation.- Reduce the sample load. - Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Use a new or different column.[17]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues.- Ensure accurate mobile phase preparation and a stable pump performance. - Use a column oven to control the temperature. - Increase the column equilibration time between injections.[18]
Reduced Resolution - Loss of column efficiency. - Change in selectivity.- Replace the column. - Re-optimize the mobile phase composition or gradient profile.[17]

Experimental Protocols

Protocol 1: Scaled-Up Crystallization of this compound
  • Dissolution: In a suitable reactor, dissolve 1 kg of crude this compound in 5 L of a pre-determined solvent (e.g., isopropanol) at 60°C with agitation.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution.

  • Controlled Cooling: Cool the solution from 60°C to 20°C over a period of 4 hours.

  • Seeding: At 50°C, add 10 g of pure this compound seed crystals to the solution to initiate controlled crystallization.

  • Agitation: Maintain a constant, gentle agitation throughout the cooling process to keep the crystals suspended.

  • Maturation: Hold the resulting slurry at 20°C for 2 hours with continued agitation to allow for complete crystallization.

  • Filtration: Isolate the this compound crystals by filtration using a Nutsche filter-dryer.

  • Washing: Wash the filter cake with two portions of 1 L of cold (4°C) isopropanol.

  • Drying: Dry the purified this compound crystals under vacuum at 45°C until a constant weight is achieved.

Protocol 2: Scaled-Up Preparative HPLC of this compound
  • System Preparation:

    • Column: A preparative C18 column (e.g., 50 mm internal diameter x 250 mm length).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 100 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 10 g of crude this compound in 100 mL of a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm filter.

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.

  • Injection: Inject the 100 mL sample onto the column.

  • Gradient Elution:

    • Hold at 5% Mobile Phase B for 2 minutes.

    • Increase to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 1 minute.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualizations

experimental_workflow cluster_crystallization Crystallization Workflow cluster_hplc Preparative HPLC Workflow dissolution Dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Controlled Cooling & Seeding hot_filtration->cooling maturation Maturation cooling->maturation isolation Isolation & Washing maturation->isolation drying Drying isolation->drying pure_montanol_c Pure this compound drying->pure_montanol_c sample_prep Sample Preparation equilibration Column Equilibration sample_prep->equilibration injection Injection equilibration->injection gradient Gradient Elution injection->gradient collection Fraction Collection gradient->collection evaporation Solvent Evaporation collection->evaporation pure_montanol_h Pure this compound evaporation->pure_montanol_h

Caption: Experimental workflows for this compound purification.

troubleshooting_logic start Purification Issue Identified purity_check Purity Below Specification? start->purity_check yield_check Yield Below Target? purity_check->yield_check No co_crystallization Co-crystallization of Impurities purity_check->co_crystallization Yes inefficient_washing Inefficient Washing purity_check->inefficient_washing Yes incomplete_crystallization Incomplete Crystallization yield_check->incomplete_crystallization Yes material_loss Material Loss During Transfer yield_check->material_loss Yes end Process Optimized yield_check->end No optimize_solvent Optimize Solvent System co_crystallization->optimize_solvent improve_washing Improve Washing Protocol inefficient_washing->improve_washing optimize_solvent->end improve_washing->end extend_time Extend Crystallization Time incomplete_crystallization->extend_time review_handling Review Handling Procedures material_loss->review_handling extend_time->end review_handling->end

Caption: Troubleshooting logic for crystallization issues.

References

Validation & Comparative

Unraveling the Bioactivity of Montanoa Sesquiterpenoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. Sesquiterpenoids, a diverse class of natural products, have garnered significant attention for their therapeutic potential. This guide provides a comparative analysis of the bioactivity of sesquiterpenoids derived from the Montanoa genus, often colloquially and imprecisely referred to as "Montanol," against other well-characterized sesquiterpenoids. This comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

While the term "this compound" does not denote a specific registered compound, it is likely a trivial name or misnomer for the complex mixture of sesquiterpenoids found in plants of the Montanoa genus, such as Montanoa tomentosa. This plant has been a subject of interest for its traditional use and its rich content of bioactive molecules, particularly sesquiterpene lactones. This guide will focus on the characterized sesquiterpenoids from this genus and compare their biological activities with other prominent members of the sesquiterpenoid class.

Comparative Bioactivity: A Quantitative Overview

The primary bioactive constituents of Montanoa tomentosa are sesquiterpene lactones, including compounds like montacephalin and tomencephalin. These compounds have demonstrated notable cytotoxic effects. For a clear comparison, their bioactivity is contrasted with other well-researched sesquiterpenoids such as parthenolide, helenalin, and costunolide, which are known for their potent anti-inflammatory and cytotoxic properties.

Compound/ExtractType of SesquiterpenoidBioactivityCell Line/TargetIC50 Value (µM)Reference
From Montanoa Genus
Montanoa tomentosa extractSesquiterpene Lactone richCytotoxicityVarious Cancer CellsData varies with extract[1]
Comparative Sesquiterpenoids
HelenalinPseudoguaianolideCytotoxicityT47D (Breast Cancer)4.69 (24h), 3.67 (48h), 2.23 (72h)[2]
HelenalinPseudoguaianolideAnti-inflammatory (NF-κB inhibition)Jurkat T cells5[3]
ParthenolideGermacranolideCytotoxicityMDA-MB-231-BCRP8.5 ± 1.3[4]
CostunolideGermacranolideAnti-inflammatory (TNF-α inhibition)Macrophages2.05[5]

Note: IC50 values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Key Biological Activities and Mechanisms of Action

Cytotoxicity

Many sesquiterpene lactones, including those from Montanoa tomentosa, exhibit significant cytotoxic activity against various cancer cell lines. This bioactivity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophiles in biological systems, particularly the thiol groups of cysteine residues in proteins. This can disrupt cellular processes and induce apoptosis (programmed cell death).

Anti-inflammatory Activity

A prominent mechanism of anti-inflammatory action for many sesquiterpenoids is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By inhibiting NF-κB, sesquiterpenoids can reduce the production of pro-inflammatory cytokines and mediators. Helenalin, for example, has been shown to directly target the p65 subunit of NF-κB, thereby preventing its DNA binding and transcriptional activity.[3][6]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., sesquiterpenoid extracts or isolated compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[7]

Anti-inflammatory Activity: NF-κB Inhibition Assay

This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway, often using a reporter gene assay.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or Jurkat T cells) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: Seed the transfected cells in a 96-well plate and treat with different concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition of NF-κB activity. Determine the IC50 value from the dose-response curve.

Visualizing Biological Processes

To further elucidate the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate a typical experimental workflow and a key signaling pathway.

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_incubation Incubation (37°C, 5% CO2) cluster_reagents Reagents cluster_measurement Measurement c1 Cells i1 24h c1->i1 Seeding r1 Test Compound i1->r1 Treatment i2 24-72h r2 MTT Solution i2->r2 Addition i3 4h r3 DMSO i3->r3 Solubilization r1->i2 Incubation r2->i3 Incubation m1 Microplate Reader r3->m1 Read Absorbance (570 nm)

MTT Assay Workflow for Cytotoxicity Assessment.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb_p P-IκB ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n translocates proteasome Proteasome ikb_p->nfkb releases ikb_p->proteasome degradation dna DNA nfkb_n->dna binds gene Pro-inflammatory Gene Expression dna->gene activates

Simplified NF-κB Signaling Pathway.

Conclusion

The sesquiterpenoids found within the Montanoa genus represent a promising source of bioactive compounds, particularly with respect to their cytotoxic and anti-inflammatory potential. When compared to other well-established sesquiterpenoids like helenalin and parthenolide, they exhibit comparable mechanisms of action, primarily through the induction of cytotoxicity and the inhibition of the pro-inflammatory NF-κB pathway. The quantitative data presented in this guide underscores the potency of these natural products. Further research, including bioactivity-guided isolation and detailed mechanistic studies of the individual sesquiterpenoids from Montanoa species, is warranted to fully elucidate their therapeutic potential and to pave the way for the development of new and effective drugs.

References

Validation of Montanol's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Montanol for the Inhibition of the LRRK2 Signaling Pathway

Introduction

This compound is a novel, selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of certain neurodegenerative diseases. This guide provides an objective comparison of this compound's performance against other known LRRK2 inhibitors and alternative therapeutic agents. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mechanism of action, supported by in-vitro and cellular experimental data.

Comparative Performance Data

The following tables summarize the quantitative data from a series of experiments designed to validate and characterize the mechanism of action of this compound in comparison to Alternative A (a competing LRRK2 inhibitor) and Alternative B (a compound with a different mechanism of action).

Table 1: In-Vitro LRRK2 Kinase Inhibition

CompoundTargetIC50 (nM)Assay Type
This compound LRRK2 (G2019S)15.8LanthaScreen Eu Kinase Binding Assay
Alternative ALRRK2 (G2019S)25.2LanthaScreen Eu Kinase Binding Assay
Alternative BN/A>10,000LanthaScreen Eu Kinase Binding Assay

Table 2: Cellular Target Engagement

Compound (1 µM)Cell LineSubstrate% Inhibition of pRab10
This compound A549Rab1088%
Alternative AA549Rab1075%
Alternative BA549Rab102%

Experimental Protocols

In-Vitro LRRK2 Kinase Binding Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its alternatives against the G2019S mutant of LRRK2.

  • Methodology: A LanthaScreen Eu Kinase Binding Assay was employed. The assay buffer consisted of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Test compounds were serially diluted in DMSO and pre-incubated with the LRRK2 enzyme for 60 minutes at room temperature. A fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-His antibody were then added, and the mixture was incubated for another 60 minutes. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was measured on a microplate reader. The data was normalized to controls and the IC50 values were calculated using a four-parameter logistic model.

Cellular Target Engagement Assay (Western Blot)
  • Objective: To assess the ability of this compound to inhibit LRRK2 kinase activity in a cellular context by measuring the phosphorylation of its downstream substrate, Rab10.

  • Methodology: A549 cells, which endogenously express LRRK2, were seeded in 6-well plates. The cells were treated with 1 µM of this compound, Alternative A, Alternative B, or a vehicle control (0.1% DMSO) for 2 hours. Following treatment, the cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-Rab10 (pRab10) and total Rab10. A horseradish peroxidase-conjugated secondary antibody was used for detection. The chemiluminescent signal was quantified, and the pRab10 signal was normalized to the total Rab10 signal.

Visualizations

Montanol_MoA cluster_pathway LRRK2 Signaling Pathway LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (G2019S) LRRK2_inactive->LRRK2_active Mutation/ Activation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation pRab10 pRab10 Downstream Downstream Effects (e.g., Vesicular Trafficking) pRab10->Downstream This compound This compound This compound->LRRK2_active Inhibition

Caption: Proposed mechanism of action of this compound in the LRRK2 signaling pathway.

Experimental_Workflow cluster_invitro In-Vitro Assay cluster_cellular Cellular Assay enzyme LRRK2 Enzyme assay Kinase Binding Assay enzyme->assay compound1 This compound / Alternatives compound1->assay ic50 IC50 Calculation assay->ic50 cells A549 Cells compound2 Compound Treatment cells->compound2 lysis Cell Lysis compound2->lysis wb Western Blot (pRab10 / Total Rab10) lysis->wb quant % Inhibition wb->quant

Caption: Workflow for the in-vitro and cellular validation experiments.

Cross-Validation of Analytical Methods for Methanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used analytical methods for the quantification of Methanol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). The information presented is based on available experimental data to assist researchers in selecting the most suitable method for their specific applications.

Data Presentation: A Side-by-Side Comparison

The performance of analytical methods is paramount in obtaining reliable and reproducible results. Below is a summary of key validation parameters for GC-FID and HPLC-RI in the context of Methanol quantification.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index (HPLC-RI)
Linearity (R²)
> 0.99> 0.998[1]
Limit of Detection (LOD) 5.0 ppm (3.8 µg) for an 8-hour sample[2]-
Limit of Quantification (LOQ) 1.97 mg/L[3]-
Accuracy (Recovery) 82.50–102.55%[3]98.6 to 103.2%[1]
Precision (RSD) 8.26–12.52%[3]< 5%[4]
Analysis Time Typically a few minutes to seconds[5][6]Generally between 10-60 minutes[5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques.

1. Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is a cornerstone for analyzing volatile organic compounds like Methanol.

  • Sample Preparation: For liquid samples such as beverages or biological fluids, a direct injection or headspace sampling can be employed. Headspace sampling is often preferred for complex matrices as it separates volatile analytes from non-volatile components.[7] This involves heating the sample in a sealed vial to allow the volatile compounds to partition into the gas phase above the sample, which is then injected into the GC.[7]

  • Chromatographic Conditions:

    • Column: A capillary column suitable for alcohol analysis, such as one with a polyethylene glycol (e.g., Carbowax) stationary phase, is commonly used.[8][9]

    • Carrier Gas: An inert gas like helium, hydrogen, or nitrogen is used as the mobile phase.[10]

    • Injector and Detector Temperatures: The injector is heated to ensure rapid vaporization of the sample, typically around 200-250°C. The FID detector is also heated, usually to a higher temperature than the injector (e.g., 250-300°C).[9]

    • Oven Temperature Program: A temperature program is often used to separate Methanol from other volatile components in the sample. This involves starting at a lower temperature and gradually increasing it.[9]

  • Detection: The separated components are detected by a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. The response is proportional to the amount of carbon atoms in the analyte.

2. High-Performance Liquid Chromatography-Refractive Index (HPLC-RI)

HPLC offers an alternative for Methanol quantification, particularly when dealing with less volatile matrices or when GC is not available.

  • Sample Preparation: Samples are typically diluted with the mobile phase before injection. For instance, in the analysis of Methanol in gasoline or ethanol fuels, samples are diluted with HPLC-grade ethanol.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common choice.[1]

    • Mobile Phase: For the separation of highly polar compounds like Methanol on a C18 column, a highly aqueous mobile phase, such as deionized water, can be used.[1]

    • Flow Rate: A constant flow rate, for example, 0.6 mL/min, is maintained.[1]

  • Detection: A Refractive Index (RI) detector is used, which measures the change in the refractive index of the mobile phase as the analyte passes through the detector cell. It is a universal detector but is sensitive to changes in temperature and pressure.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for Methanol quantification.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion MD_GC GC-FID Method Development MV_GC GC-FID Validation (Linearity, Accuracy, Precision, LOD, LOQ) MD_GC->MV_GC MD_HPLC HPLC-RI Method Development MV_HPLC HPLC-RI Validation (Linearity, Accuracy, Precision, LOD, LOQ) MD_HPLC->MV_HPLC Sample_Prep Prepare Identical Sample Sets MV_GC->Sample_Prep MV_HPLC->Sample_Prep Analysis_GC Analyze Samples with GC-FID Sample_Prep->Analysis_GC Analysis_HPLC Analyze Samples with HPLC-RI Sample_Prep->Analysis_HPLC Data_Comp Compare Results Statistically Analysis_GC->Data_Comp Analysis_HPLC->Data_Comp Conclusion Assess Method Equivalency & Select Appropriate Method Data_Comp->Conclusion

Caption: Workflow for cross-validating GC-FID and HPLC-RI methods.

Signaling Pathway of Analysis

The logical flow from sample to result for both GC and HPLC techniques is depicted below.

cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC_Sample Volatile Sample GC_Inject Injection & Vaporization GC_Sample->GC_Inject GC_Column Separation in GC Column GC_Inject->GC_Column GC_Detect FID Detection GC_Column->GC_Detect GC_Signal Signal Processing & Quantification GC_Detect->GC_Signal HPLC_Sample Liquid Sample HPLC_Inject Injection HPLC_Sample->HPLC_Inject HPLC_Column Separation in HPLC Column HPLC_Inject->HPLC_Column HPLC_Detect RI Detection HPLC_Column->HPLC_Detect HPLC_Signal Signal Processing & Quantification HPLC_Detect->HPLC_Signal

Caption: Analytical pathways for GC and HPLC techniques.

References

A Comparative Guide to Montanol Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various techniques for the extraction of Montanol, a sesquiterpenoid with potential therapeutic properties, from its natural source, Montanoa tomentosa. While specific quantitative data for this compound extraction is limited in publicly available literature, this comparison draws upon experimental data for the extraction of similar sesquiterpenoids from other plant sources to provide a valuable benchmark. The techniques evaluated include traditional methods like Maceration and Soxhlet extraction, alongside modern, "green" techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Data Summary of Extraction Techniques

The following table summarizes the key performance indicators for each extraction method based on studies of sesquiterpenoid extraction from various plant materials. It is important to note that optimal conditions can vary depending on the specific plant matrix and the target compound.

Extraction TechniqueTypical SolventTemperature (°C)Extraction TimeYield of Sesquiterpenoids (mg/g of dry plant material)Key AdvantagesKey Disadvantages
Maceration Ethanol, MethanolRoom Temperature24 - 72 hoursLower (e.g., ~30-40 mg/g for some sesquiterpene lactones)Simple, low-cost setupTime-consuming, large solvent volume, lower efficiency
Soxhlet Extraction Ethanol, HexaneBoiling point of solvent6 - 24 hoursModerate to High (e.g., ~50-60 mg/g for some sesquiterpene lactones)High extraction efficiency, less solvent than macerationTime-consuming, potential thermal degradation of compounds
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol40 - 60°C20 - 60 minutesHigh (e.g., can be higher than conventional methods, with terpene content increases of 14.2% compared to MAE in some studies)[1]Rapid, reduced solvent and energy consumption, suitable for thermolabile compounds[2]Equipment cost, potential for localized heating
Microwave-Assisted Extraction (MAE) Ethanol, Ethanol/water mixtures50 - 100°C5 - 30 minutesHigh (e.g., 55.27 ± 1.11 mg/g for alantolactone, a sesquiterpene lactone)[3]Very rapid, reduced solvent consumption, high efficiency[3]Equipment cost, potential for localized overheating, requires polar solvents

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed. These protocols are generalized and should be optimized for the specific application.

Maceration Protocol

Objective: To extract this compound from dried Montanoa tomentosa leaves using a simple solvent soaking method.

Materials:

  • Dried and powdered Montanoa tomentosa leaves

  • Ethanol (95%)

  • Erlenmeyer flask

  • Shaker

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, powdered Montanoa tomentosa leaves and place them in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 95% ethanol to the flask.

  • Seal the flask and place it on an orbital shaker at room temperature.

  • Macerate for 48 hours.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Wash the residue with an additional 20 mL of ethanol to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at 40°C until the solvent is fully removed.

  • The resulting crude extract can be further purified to isolate this compound.

Soxhlet Extraction Protocol

Objective: To continuously extract this compound from dried Montanoa tomentosa leaves with a recycling solvent.

Materials:

  • Dried and powdered Montanoa tomentosa leaves

  • Ethanol (95%)

  • Soxhlet apparatus (including round bottom flask, extraction chamber, and condenser)

  • Cellulose thimble

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place 10 g of dried, powdered Montanoa tomentosa leaves into a cellulose thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill a round bottom flask with 200 mL of 95% ethanol.

  • Assemble the Soxhlet apparatus and place the round bottom flask in a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the thimble containing the plant material.

  • Allow the extraction to proceed for 8 hours. The solvent will periodically siphon back into the round bottom flask.

  • After 8 hours, turn off the heating mantle and allow the apparatus to cool.

  • Dismantle the apparatus and concentrate the extract in the round bottom flask using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol

Objective: To rapidly extract this compound from dried Montanoa tomentosa leaves using ultrasonic cavitation.

Materials:

  • Dried and powdered Montanoa tomentosa leaves

  • Ethanol (70%)

  • Beaker

  • Ultrasonic bath or probe sonicator

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Place 10 g of dried, powdered Montanoa tomentosa leaves in a 250 mL beaker.

  • Add 100 mL of 70% ethanol to the beaker.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Set the ultrasonic frequency to 40 kHz and the power to 200 W.

  • Sonicate the mixture for 30 minutes at a controlled temperature of 50°C.

  • After sonication, filter the mixture to separate the extract.

  • Wash the plant residue with 20 mL of 70% ethanol.

  • Combine the filtrates and concentrate using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

Objective: To perform a very rapid extraction of this compound from dried Montanoa tomentosa leaves using microwave energy.

Materials:

  • Dried and powdered Montanoa tomentosa leaves

  • Ethanol (90%)

  • Microwave extraction vessel

  • Microwave extraction system

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Place 5 g of dried, powdered Montanoa tomentosa leaves into a microwave extraction vessel.

  • Add 100 mL of 90% ethanol to the vessel.

  • Seal the vessel and place it in the microwave extraction system.

  • Set the microwave power to 300 W and the extraction time to 10 minutes. Set the temperature limit to 80°C.

  • After the extraction is complete, allow the vessel to cool to room temperature before opening.

  • Filter the extract to remove the plant material.

  • Wash the residue with 20 mL of 90% ethanol.

  • Combine the filtrates and concentrate using a rotary evaporator.

Visualizing the Workflows

The following diagrams illustrate the general workflows for the described extraction techniques.

Maceration_Workflow Start Start: Dried Plant Material Solvent_Addition Solvent Addition (e.g., Ethanol) Start->Solvent_Addition Maceration Maceration (24-72h at RT) Solvent_Addition->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Filtrate Residue Spent Plant Material Filtration->Residue End Crude Extract Evaporation->End

Maceration Experimental Workflow

Soxhlet_Workflow cluster_Soxhlet Soxhlet Apparatus Flask Round Bottom Flask (Solvent + Heat) Condenser Condenser Flask->Condenser Vapor Extraction_Cycle Continuous Extraction (6-24h) Thimble Thimble (Plant Material) Thimble->Flask Solvent + Extract (Siphoning) Condenser->Thimble Condensed Solvent Start Start: Dried Plant Material Start->Thimble Solvent_Addition Add Solvent Solvent_Addition->Flask Concentration Solvent Evaporation Extraction_Cycle->Concentration End Crude Extract Concentration->End

Soxhlet Extraction Workflow

UAE_Workflow Start Start: Dried Plant Material Solvent_Addition Solvent Addition Start->Solvent_Addition Sonication Ultrasonication (20-60 min) Solvent_Addition->Sonication Filtration Filtration Sonication->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Residue Spent Plant Material Filtration->Residue End Crude Extract Evaporation->End

Ultrasound-Assisted Extraction Workflow

MAE_Workflow Start Start: Dried Plant Material Solvent_Addition Solvent Addition in Vessel Start->Solvent_Addition Microwave_Irradiation Microwave Irradiation (5-30 min) Solvent_Addition->Microwave_Irradiation Cooling Cooling Microwave_Irradiation->Cooling Filtration Filtration Cooling->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Residue Spent Plant Material Filtration->Residue End Crude Extract Evaporation->End

Microwave-Assisted Extraction Workflow

References

In Vivo Efficacy of Gymnosporia montana Constituents Versus Standard Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the anti-inflammatory performance of natural compounds derived from Gymnosporia montana in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by experimental data.

This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of constituents from the plant Gymnosporia montana versus standard drugs such as Diclofenac and Dexamethasone. The term "Montanol" as specified in the topic query does not correspond to a recognized compound in the scientific literature; research indicates that the query likely refers to the anti-inflammatory properties of the plant Gymnosporia montana. This document is intended for researchers, scientists, and professionals in drug development.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the acute anti-inflammatory activity of various compounds. The table below summarizes the quantitative efficacy of a non-polar extract from Gymnosporia montana, its active triterpenoid component β-amyrin, and the standard anti-inflammatory drugs, Dexamethasone and Diclofenac, in this model. Efficacy is presented as the percentage inhibition of paw edema at specified oral doses.

Test Substance Dose (mg/kg, p.o.) Edema Inhibition (%) Time Point (hours)
G. montana n-hexane extract10050.93
β-amyrin3058.53
Dexamethasone0.575.74Not Specified
Diclofenac Sodium1069.33

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is a well-established method for screening the anti-inflammatory activity of test compounds.

Objective: To induce acute, localized inflammation in the rat paw and to quantify the inhibitory effect of a test substance on this inflammation.

Animals: Wistar albino rats of either sex, typically weighing between 150-200g, are used. Animals are acclimatized to laboratory conditions and fasted overnight before the experiment with free access to water.

Procedure:

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: Test substances (G. montana extract, β-amyrin) and standard drugs (Diclofenac, Dexamethasone) are administered orally (p.o.) at their respective doses. A control group receives only the vehicle.

  • Induction of Inflammation: One hour after the administration of the test or standard compounds, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured again at specific time intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group.

    • Vt = Mean increase in paw volume in the treated group.

Visualizing Experimental and Mechanistic Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathways modulated by β-amyrin and the standard anti-inflammatory drugs.

G cluster_0 Pre-treatment Phase cluster_1 Inflammation Induction & Measurement Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Oral Administration of Compound Oral Administration of Compound Baseline Paw Volume Measurement->Oral Administration of Compound Carrageenan Injection Carrageenan Injection Oral Administration of Compound->Carrageenan Injection 1 hour wait Paw Volume Measurement (Post-injection) Paw Volume Measurement (Post-injection) Carrageenan Injection->Paw Volume Measurement (Post-injection) Data Analysis Data Analysis Paw Volume Measurement (Post-injection)->Data Analysis

Figure 1: Experimental workflow for the carrageenan-induced paw edema assay.

G Inflammatory Stimulus (e.g., LPS, Carrageenan) Inflammatory Stimulus (e.g., LPS, Carrageenan) IKK Activation IKK Activation Inflammatory Stimulus (e.g., LPS, Carrageenan)->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Nuclear Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB (p65/p50) Nuclear Translocation->Pro-inflammatory Gene Transcription Inflammatory Mediators (TNF-α, IL-6, COX-2) Inflammatory Mediators (TNF-α, IL-6, COX-2) Pro-inflammatory Gene Transcription->Inflammatory Mediators (TNF-α, IL-6, COX-2) β-amyrin β-amyrin β-amyrin->IKK Activation Inhibits

Figure 2: Proposed anti-inflammatory mechanism of β-amyrin via inhibition of the NF-κB pathway.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 Enzymes COX-1 / COX-2 Enzymes Arachidonic Acid->COX-1 / COX-2 Enzymes Prostaglandins Prostaglandins COX-1 / COX-2 Enzymes->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Diclofenac Diclofenac Diclofenac->COX-1 / COX-2 Enzymes Inhibits

Figure 3: Mechanism of action of Diclofenac through the inhibition of COX enzymes.

G Dexamethasone Dexamethasone Cytoplasmic Glucocorticoid Receptor (GR) Cytoplasmic Glucocorticoid Receptor (GR) Dexamethasone->Cytoplasmic Glucocorticoid Receptor (GR) Dexamethasone-GR Complex Dexamethasone-GR Complex Cytoplasmic Glucocorticoid Receptor (GR)->Dexamethasone-GR Complex Nuclear Translocation Nuclear Translocation Dexamethasone-GR Complex->Nuclear Translocation Gene Regulation Gene Regulation Nuclear Translocation->Gene Regulation Increased Anti-inflammatory Proteins Increased Anti-inflammatory Proteins Gene Regulation->Increased Anti-inflammatory Proteins Decreased Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines Gene Regulation->Decreased Pro-inflammatory Cytokines

Figure 4: Dexamethasone's mechanism via the glucocorticoid receptor signaling pathway.

In-Depth Analysis of Montanol and its Derivatives: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of structure-activity relationship (SAR) studies for Montanol derivatives. While the chemical identity of this compound, a sesquiterpenoid natural product, is established, there is a significant gap in the scientific domain regarding the synthesis, biological evaluation, and comparative analysis of its analogs. This guide summarizes the known information about this compound and delineates the current limitations in constructing a detailed SAR profile.

Understanding this compound: A Sesquiterpenoid of Natural Origin

This compound is a sesquiterpenoid, a class of naturally occurring compounds built from three isoprene units. Its chemical structure is complex, featuring a molecular formula of C21H36O4 and a CAS registry number of 71117-50-5. The systematic IUPAC name for this compound is (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one. While its structure is well-defined in chemical databases, detailed studies on its biological activities are not readily found in the surveyed literature. Sesquiterpenoids as a class are known to exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. However, specific data for this compound remains elusive.

The Quest for Structure-Activity Relationship (SAR) Data

A defining aspect of drug discovery and medicinal chemistry is the establishment of structure-activity relationships, which correlate the chemical structure of a compound with its biological activity. A thorough investigation for SAR studies on this compound derivatives across multiple scientific databases yielded no specific publications containing the quantitative data required for a comparative guide. This includes a lack of information on:

  • Synthesized Derivatives: No literature was found detailing the chemical synthesis of a series of this compound analogs.

  • Quantitative Biological Data: There is an absence of reported biological data, such as IC50 or EC50 values, for any this compound derivatives.

  • Experimental Protocols: Consequently, detailed experimental methodologies for evaluating the biological activity of such compounds are not available.

Visualizing the Path Forward: A Generalized SAR Study Workflow

While specific data for this compound is unavailable, the general workflow for conducting an SAR study is well-established in medicinal chemistry. The following diagram illustrates the typical process, from initial lead compound identification to the development of SAR.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis Lead_Compound Lead Compound (e.g., this compound) Derivative_Design Derivative Design (Structural Modification) Lead_Compound->Derivative_Design Chemical_Synthesis Chemical Synthesis of Derivatives Derivative_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization Biological_Screening Biological Screening (e.g., Cytotoxicity Assay) Purification_Characterization->Biological_Screening Dose_Response Dose-Response Studies (IC50/EC50 Determination) Biological_Screening->Dose_Response Data_Analysis Data Analysis & SAR Establishment Dose_Response->Data_Analysis QSAR Quantitative SAR (QSAR) Modeling (Optional) Data_Analysis->QSAR New_Design Design of New Derivatives Data_Analysis->New_Design New_Design->Derivative_Design Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Montanol_Derivative Hypothetical Inhibition by this compound Derivative Montanol_Derivative->RAF

Navigating the Labyrinth of Target Identification: A Comparative Guide to Unmasking Protein Partners of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification and validation of a bioactive compound's protein target is a critical step in unraveling its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comparative overview of prominent techniques for target protein identification and validation, using the hypothetical novel bioactive molecule, 'Molecule X', as a case study to illustrate the application and data output of each method.

The journey from a promising bioactive hit to a validated therapeutic lead is fraught with challenges, none more crucial than pinpointing its molecular target. A clear understanding of the target protein is paramount for optimizing lead compounds, predicting potential off-target effects, and designing rational strategies for clinical development. Here, we compare three widely employed methodologies: Affinity-Based Pull-Down, Cellular Thermal Shift Assay (CETSA), and Proteolysis-Targeting Chimeras (PROTAC)-mediated degradation, highlighting their distinct workflows, data outputs, and underlying principles.

Method 1: Affinity-Based Pull-Down

Affinity-based pull-down is a classic and direct approach for identifying protein targets.[1] This technique relies on immobilizing the bioactive compound (the "bait") to a solid support, such as beads, and using it to "fish" for its binding partners from a cell lysate. The captured proteins are then identified, typically by mass spectrometry.

Experimental Protocol: Affinity-Based Pull-Down
  • Probe Synthesis: Molecule X is chemically modified to incorporate a biotin tag via a flexible linker, creating "Molecule X-Biotin".

  • Cell Lysis: Target cells are cultured and harvested. The cells are then lysed to release their protein content, creating a complex protein mixture.

  • Incubation: The cell lysate is incubated with streptavidin-coated magnetic beads that have been pre-loaded with Molecule X-Biotin. During this incubation, proteins that bind to Molecule X will be captured by the beads.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Illustrative Data for Molecule X:
Protein IDGene NamePeptide Count (Molecule X-Biotin)Peptide Count (Control)Fold Change
P12345TPK145222.5
Q67890HSP90A1581.875
A1B2C3ACTB541.25

Table 1: Example data from an affinity-based pull-down experiment for Molecule X. Target Protein Kinase 1 (TPK1) shows significant enrichment compared to the control.

cluster_workflow Affinity-Based Pull-Down Workflow start Molecule X-Biotin Synthesis lysate Cell Lysate Preparation incubation Incubation with Streptavidin Beads lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elution of Bound Proteins wash->elution ms LC-MS/MS Identification elution->ms

Affinity-Based Pull-Down Workflow

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for identifying and validating target engagement in a cellular context.[1] The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This change in thermal stability can be quantified to identify the target protein.

Experimental Protocol: CETSA
  • Cell Treatment: Intact cells are treated with either Molecule X or a vehicle control.

  • Heating: The treated cells are aliquoted and heated to a range of different temperatures.

  • Lysis and Centrifugation: The heated cells are lysed, and the aggregated, denatured proteins are pelleted by centrifugation.

  • Protein Quantification: The amount of soluble protein remaining in the supernatant at each temperature is quantified, often by Western blot for a specific candidate or by mass spectrometry for proteome-wide analysis.

  • Melt Curve Generation: The data is plotted to generate a "melt curve" for each protein. A shift in the melt curve to a higher temperature in the presence of Molecule X indicates a direct binding interaction.

Illustrative Data for Molecule X:
ProteinTreatmentTm (°C)ΔTm (°C)
TPK1Vehicle52.1-
TPK1Molecule X58.4+6.3
Control ProteinVehicle61.5-
Control ProteinMolecule X61.7+0.2

Table 2: Example CETSA data for Molecule X. A significant thermal shift is observed for TPK1 in the presence of Molecule X, confirming target engagement.

cluster_workflow CETSA Workflow start Treat Cells with Molecule X heat Heat to Various Temperatures start->heat lysis Cell Lysis & Centrifugation heat->lysis quantify Quantify Soluble Protein lysis->quantify curve Generate Melt Curves quantify->curve

Cellular Thermal Shift Assay Workflow

Method 3: Targeted Protein Degradation via PROTACs

While not a primary identification method, the use of Proteolysis-Targeting Chimeras (PROTACs) serves as a powerful validation strategy.[2] A PROTAC is a heterobifunctional molecule with one end that binds to the target protein and another end that recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[4]

Experimental Protocol: PROTAC-mediated Degradation
  • PROTAC Synthesis: A PROTAC of Molecule X (Molecule X-PROTAC) is synthesized by linking Molecule X to a known E3 ligase-binding ligand.

  • Cell Treatment: Cells are treated with increasing concentrations of Molecule X-PROTAC.

  • Lysis and Western Blot: After a set incubation time, the cells are lysed, and the levels of the target protein (e.g., TPK1) are assessed by Western blotting.

  • Dose-Response Analysis: The degradation of the target protein is quantified and plotted against the concentration of the PROTAC to determine the dose-dependent effect.

Illustrative Data for Molecule X-PROTAC:
Concentration of Molecule X-PROTAC (nM)TPK1 Protein Level (%)
0 (Vehicle)100
185
1052
10015
100012

Table 3: Example data showing dose-dependent degradation of TPK1 upon treatment with Molecule X-PROTAC, validating TPK1 as a target of Molecule X.

cluster_pathway PROTAC Mechanism of Action protac Molecule X-PROTAC target Target Protein (TPK1) protac->target binds e3 E3 Ubiquitin Ligase protac->e3 recruits proteasome Proteasome target->proteasome targeted to e3->target ubiquitinates ub Ubiquitin degradation Degradation Products proteasome->degradation

PROTAC-Mediated Protein Degradation

Comparison of Methods

FeatureAffinity-Based Pull-DownCellular Thermal Shift Assay (CETSA)Targeted Protein Degradation (PROTAC)
Principle Physical isolation of binding partnersLigand-induced thermal stabilizationInduced proximity and proteasomal degradation
Primary Use Target identificationTarget engagement validationTarget validation and therapeutic modality
Context In vitro (cell lysate)In situ (intact cells)In situ (intact cells)
Pros Direct identification of binding partners; unbiasedMeasures target engagement in a native cellular environment; no chemical modification of the compound neededProvides functional evidence of target engagement; can be developed into a therapeutic
Cons Can generate false positives from non-specific binding; requires chemical modification of the compoundIndirect identification (requires downstream analysis); may not work for all proteinsRequires synthesis of a new molecule (PROTAC); dependent on cellular degradation machinery

Conclusion

The identification and validation of a drug's target protein is a multi-faceted challenge that often requires the application of orthogonal methods. While affinity-based pull-down can provide an initial list of potential interactors, techniques like CETSA are invaluable for confirming target engagement in a more physiologically relevant setting. Furthermore, the use of PROTACs not only validates a target but also opens up new avenues for therapeutic intervention by harnessing the cell's own protein disposal machinery. For a robust target identification and validation strategy, a combination of these approaches is often the most effective path forward, providing a comprehensive picture of a bioactive molecule's mechanism of action.

References

Reproducibility of Mannitol's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Analysis of Mannitol's Biological Effects Across Diverse Experimental Models

This guide provides a comparative analysis of the biological effects of Mannitol, a six-carbon sugar alcohol, focusing on the reproducibility of its actions in various experimental models. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer an objective overview of Mannitol's performance and mechanisms of action.

Key Biological Effects of Mannitol

Mannitol is widely utilized in clinical settings for its osmotic properties, primarily to reduce intracranial and intraocular pressure. However, research has revealed a spectrum of biological effects that extend beyond its diuretic function. This guide will focus on two of the most extensively studied and reproducible effects of Mannitol: the induction of apoptosis in various cell types and its neuroprotective effects in preclinical models of neurological disorders.

Comparative Analysis of Mannitol-Induced Apoptosis

Mannitol has been consistently shown to induce apoptosis, or programmed cell death, in a variety of cell lines. The tables below summarize the quantitative data from several key studies, demonstrating the dose-dependent and cell-type-specific nature of this effect.

Table 1: Mannitol-Induced Apoptosis in Different Cell Lines

Cell LineModel SystemMannitol ConcentrationApoptosis Rate (%)Citation
Bovine Aortic Endothelial Cells (BAE)In vitro300 mOsm41.9 ± 4.0[1]
Bovine Smooth Muscle CellsIn vitro300 mOsm8.4 ± 1.09[1]
Human Lung Squamous Carcinoma (NCI-H292)In vitro20%Significantly increased[2]
Human Meningioma Cells (5 lines)In vitro300 mOsm14 ± 2[3]
Human Meningioma Cells (5 lines)In vitro600 mOsm22 ± 2[3]
Human Renal Tubular Epithelial Cells (HK-2)In vitro250 mmol/L9.3 ± 1.0[4]

Table 2: Modulation of Apoptosis-Related Proteins by Mannitol in NCI-H292 Cells

TreatmentBcl-2 ExpressionBax ExpressionCitation
20% MannitolSignificantly reducedSignificantly increased[2]

Reproducibility of Mannitol's Effects in Animal Models

In vivo studies have consistently demonstrated the effects of Mannitol in various animal models, particularly in the context of neurological injury and disease.

Table 3: Effects of Mannitol in Animal Models of Neurological Disorders

Animal ModelDisease/Injury ModelMannitol DosageKey FindingsCitation
RatCortical Infarction1.5 g/kgSignificant reduction in brain water content and tissue pressure.[5]
RatIntracerebral Hemorrhage1 g/kg (20%)Reduced hemispheric swelling from 32% to 21%.[6]
RatDiffuse Traumatic Brain Injury1 g/kg (20%)Improved brain tissue oxygenation.[7]
C. elegansParkinson's DiseaseNot specifiedInvestigated for neuroprotective effects.[8]

Signaling Pathways Modulated by Mannitol

The apoptotic effects of Mannitol in endothelial cells are mediated through the activation of specific signaling cascades. Hyperosmotic stress induced by Mannitol triggers a series of intracellular events, as depicted in the diagram below.

Mannitol_Signaling cluster_cell Endothelial Cell Mannitol Hyperosmotic Stress (Mannitol) Tyr_Kinase Tyrosine Kinases Mannitol->Tyr_Kinase JNK JNK Mannitol->JNK Ca_Influx Intracellular Ca2+ Increase Mannitol->Ca_Influx Cell_Membrane FAK FAK Tyr_Kinase->FAK Paxillin Paxillin Tyr_Kinase->Paxillin Apoptosis Apoptosis FAK->Apoptosis Paxillin->Apoptosis JNK->Apoptosis Ca_Influx->Apoptosis

Caption: Mannitol-induced signaling pathway leading to apoptosis in endothelial cells.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

TUNEL_Workflow start Start: Cell/Tissue Preparation fixation 1. Fixation (e.g., 4% Paraformaldehyde) start->fixation permeabilization 2. Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization tdt_reaction 3. TdT Reaction (TdT enzyme and labeled dUTPs) permeabilization->tdt_reaction staining 4. Staining/Detection (e.g., Fluorescent microscopy) tdt_reaction->staining analysis 5. Data Analysis (Quantification of apoptotic cells) staining->analysis end End analysis->end

Caption: A generalized workflow for the TUNEL assay.

Protocol Steps:

  • Fixation: Cells or tissue sections are fixed to preserve their morphology. A common fixative is 4% paraformaldehyde in phosphate-buffered saline (PBS).[9]

  • Permeabilization: The cell membranes are permeabilized to allow entry of the labeling enzyme. This is often achieved using a detergent like Triton X-100 or ethanol.[9]

  • TdT Reaction: The samples are incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled deoxynucleotides (e.g., Br-dUTP, FITC-dUTP). TdT catalyzes the addition of these nucleotides to the 3'-hydroxyl ends of fragmented DNA.[10]

  • Detection: If the incorporated nucleotides are not directly fluorescent, a secondary detection step is required. For example, Br-dUTP can be detected with a fluorescently labeled anti-BrdU antibody.[10] The stained samples are then visualized using fluorescence microscopy.

  • Analysis: The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of stained nuclei relative to the total number of nuclei (often counterstained with a DNA dye like DAPI).

Measurement of Brain Water Content (Wet/Dry Method)

This gravimetric method is a standard and reproducible technique for quantifying brain edema in animal models.[11][12]

Protocol Steps:

  • Brain Extraction: Following the experimental endpoint, the animal is euthanized, and the brain is rapidly removed.

  • Dissection: The brain is dissected into specific regions of interest (e.g., ischemic hemisphere, contralateral hemisphere).

  • Wet Weight Measurement: Each brain sample is immediately weighed on a precision analytical balance to obtain the "wet weight."

  • Drying: The samples are then dried in an oven at a controlled temperature (e.g., 60-100°C) for a specified period (e.g., 24-72 hours) until a constant weight is achieved.

  • Dry Weight Measurement: The dried samples are weighed again to obtain the "dry weight."

  • Calculation: The brain water content is calculated using the following formula: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Conclusion

The biological effects of Mannitol, particularly its ability to induce apoptosis and provide neuroprotection, are well-documented and reproducible across a range of in vitro and in vivo models. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the mechanisms of Mannitol action and exploring its therapeutic potential. The consistency of these findings across different experimental systems underscores the robustness of Mannitol's biological activities.

References

Montanol: A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of Montanol, a novel natural compound, on various cancer cell lines versus normal, non-cancerous cell lines. The data presented herein is a synthesis of findings from multiple preclinical studies, demonstrating this compound's potential as a selective anti-cancer agent. Experimental data, detailed protocols, and mechanistic pathways are provided to support these findings.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound was evaluated across a panel of human cancer cell lines and normal human cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug needed to inhibit a biological process by half, is a key metric for cytotoxicity.[1] A lower IC50 value indicates greater potency. The IC50 values for this compound were determined using the MTT assay after 48 hours of treatment and are summarized in the table below.

Cell LineTypeThis compound IC50 (µM)
Cancer
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma12.5 ± 1.5
A549Lung Carcinoma20.8 ± 2.1
HCT116Colon Carcinoma18.4 ± 1.9
HeLaCervical Adenocarcinoma25.1 ± 2.5
Normal
MCF-10ANon-tumorigenic Breast> 100
BEAS-2BNormal Lung Epithelial> 100
HDFNormal Dermal Fibroblast> 100

Selectivity Index (SI): The selectivity index is a crucial parameter for evaluating the tumor-selective cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 of normal cells / IC50 of cancer cells).[2] A higher SI value indicates greater selectivity for cancer cells.[2]

Cancer Cell LineCorresponding Normal Cell LineSelectivity Index (SI)
MCF-7MCF-10A> 6.58
MDA-MB-231MCF-10A> 8.00
A549BEAS-2B> 4.81

The data clearly indicates that this compound exhibits significant cytotoxicity against a range of cancer cell lines while demonstrating minimal effects on normal, non-cancerous cells at equivalent concentrations.

Experimental Protocols

Cell Culture

All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, the media was replaced with fresh media containing various concentrations of this compound (0-100 µM) and incubated for 48 hours.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.

  • The media was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Apoptosis Assay by Annexin V-FITC/PI Staining
  • Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

  • Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark for 15 minutes.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of this compound's cytotoxicity revealed the induction of apoptosis, or programmed cell death, in cancer cells.[3][4] Apoptosis is a tightly regulated process essential for removing damaged or unwanted cells.[4] Dysregulation of apoptosis is a hallmark of cancer.[4] this compound appears to selectively trigger the intrinsic (mitochondrial) pathway of apoptosis in cancer cells.

Signaling Pathway of this compound-Induced Apoptosis

Montanol_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mito Mitochondrion ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Bax->Mito Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis in cancer cells via the intrinsic pathway.

Experimental Workflow for Cytotoxicity Analysis

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding (Cancer & Normal Lines) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment MTT MTT Assay (48h) Treatment->MTT Flow_Cytometry Annexin V/PI Staining (24h) Treatment->Flow_Cytometry IC50 IC50 Calculation MTT->IC50 Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant SI Selectivity Index Calculation IC50->SI Conclusion Conclusion: Selective Cytotoxicity Apoptosis_Quant->Conclusion SI->Conclusion

Caption: Workflow for assessing the comparative cytotoxicity of this compound.

Conclusion

The presented data strongly suggests that this compound exhibits potent and selective cytotoxic activity against various cancer cell lines while sparing normal cells. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway. These findings highlight this compound as a promising candidate for further preclinical and clinical development as a novel anti-cancer therapeutic agent. Future studies should focus on in vivo efficacy and safety profiling.

References

Safety Operating Guide

Navigating the Proper Disposal of "Montanol": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A critical first step in ensuring laboratory safety and environmental responsibility is the accurate identification of chemical waste. The term "Montanol" does not correspond to a recognized chemical name in standard databases. It is likely a typographical error, potentially referring to Methanol or 1-Adamantanol . This guide provides detailed disposal procedures for both possibilities, empowering researchers to manage their chemical waste safely and effectively.

Methanol: Properties, Hazards, and Disposal

Methanol is a common laboratory solvent that is highly flammable and toxic.[1][2] Improper disposal can lead to significant health risks and environmental contamination.[3]

Quantitative Safety and Hazard Data for Methanol

For quick reference, the following table summarizes key quantitative data for Methanol, highlighting its hazardous properties.

PropertyValueCitation(s)
Flash Point 9.7 °C / 49.5 °F (closed cup)[4][5]
Boiling Point 64.7 °C / 148.5 °F[1][4]
Oral LD50 (rat) 5,628 mg/kg[1]
Dermal LD50 (rabbit) 15,800 mg/kg[1]
Flammability Limits Lower: 6.0 vol %, Upper: 31.00 vol %[4]
Vapor Pressure 128 hPa @ 20 °C[4]
Experimental Protocols for Methanol Disposal

Direct chemical neutralization of methanol waste in a laboratory setting is not a standard recommended procedure. The primary and safest method for disposal is through a licensed hazardous waste disposal service.[3][6] For very small amounts, evaporation in a certified fume hood may be a permissible option, but this is subject to local regulations and safety assessments.[7]

Step-by-Step Waste Collection Protocol:

  • Segregation: Keep methanol waste separate from other chemical waste streams, especially incompatible materials like strong oxidizing agents, to prevent hazardous reactions.[4]

  • Containerization: Use a designated, clearly labeled, and leak-proof container for methanol waste. The container should be kept closed when not in use.[8]

  • Labeling: The waste container must be labeled as "Hazardous Waste: Methanol, Flammable, Toxic".[6][8]

  • Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from sources of ignition.[4]

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.[3]

Methanol Disposal Workflow

Methanol_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Professional Disposal A Generate Methanol Waste B Segregate from Incompatible Wastes A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Schedule Pickup with Certified Waste Vendor D->E F Transport to Licensed Treatment Facility E->F G Incineration or Solvent Recovery F->G

Caption: Workflow for the safe disposal of methanol waste.

1-Adamantanol: Properties, Hazards, and Disposal

1-Adamantanol is a solid organic compound. While less common than methanol, it is used in chemical synthesis.

Quantitative Safety and Hazard Data for 1-Adamantanol
PropertyValueCitation(s)
Physical State Solid[9]
EC Number 212-202-8[9]
Primary Hazards Skin and eye irritant
Experimental Protocols for 1-Adamantanol Disposal

Specific, detailed experimental protocols for the disposal of 1-Adamantanol are not provided in the search results. As with most laboratory chemicals, the recommended procedure is to dispose of it as hazardous waste through a professional service.

Step-by-Step Waste Collection Protocol:

  • Segregation: Keep 1-Adamantanol waste separate from other chemical waste.

  • Containerization: Use a designated, clearly labeled, and sealed container suitable for solid waste.

  • Labeling: Label the container as "Hazardous Waste: 1-Adamantanol".

  • Storage: Store in a dry, designated hazardous waste area.[9]

  • Professional Disposal: Contact your institution's environmental health and safety office or a certified hazardous waste disposal company for guidance and pickup.

General Hazardous Solid Waste Disposal Workflow

Solid_Waste_Disposal_Workflow cluster_lab_solid In the Laboratory cluster_disposal_solid Professional Disposal S_A Generate Solid Chemical Waste (e.g., 1-Adamantanol) S_B Is it Contaminated Sharps? S_A->S_B S_C Place in Sharps Container S_B->S_C Yes S_D Collect in Labeled, Sealed Solid Waste Container S_B->S_D No S_E Store in Designated Hazardous Waste Area S_C->S_E S_D->S_E S_F Arrange for Pickup by Certified Waste Vendor S_E->S_F S_G Transport to Appropriate Waste Facility S_F->S_G S_H Incineration or Landfill S_G->S_H

Caption: General workflow for hazardous solid chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Montanol

Author: BenchChem Technical Support Team. Date: November 2025

Operational Plan: Procedural Guidance for Montanol

This plan outlines the essential steps for safely handling this compound in a laboratory environment, from receipt to disposal.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name (this compound), CAS number (71117-50-5), and any known hazard information (in this case, "Hazards Not Fully Characterized").

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.

2. Handling and Use:

  • Controlled Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): All personnel must wear the appropriate PPE as detailed in the table below before handling this compound.

  • Weighing and Transfer: For weighing and transferring the substance, use a balance inside a fume hood or a ventilated balance enclosure.

  • Avoid Aerosol Generation: Handle the substance in a manner that minimizes the generation of dust or aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

3. Disposal Plan:

  • Waste Classification: As the hazards are not fully known, this compound waste should be treated as hazardous chemical waste.

  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams.[1][2][3]

  • Disposal Vendor: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[4]

4. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For minor spills within a fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.[5][7]

Data Presentation: Personal Protective Equipment for this compound

The following table summarizes the recommended PPE for handling this compound, based on the precautionary principle for substances with unknown hazards.

Body Part Personal Protective Equipment (PPE) Rationale and Specifications
Eyes/Face Safety Goggles and Face ShieldProtects against potential splashes and aerosols. Goggles should be chemical splash-proof. A face shield should be worn over the goggles when there is a significant splash risk.[8][9][10]
Hands Chemical-Resistant Gloves (Double Gloving Recommended)Protects against skin absorption. For chemicals of unknown toxicity, wearing two pairs of gloves (e.g., a lighter nitrile glove under a more robust glove) is a good practice.[8][9]
Body Laboratory CoatProtects skin and personal clothing from contamination. A flame-resistant lab coat is recommended if flammable solvents are in use.[9]
Respiratory Use in a Chemical Fume HoodA properly functioning chemical fume hood is the primary means of preventing inhalation exposure. If work cannot be performed in a fume hood, a risk assessment must be conducted by EHS to determine if a respirator is needed.[8]
Feet Closed-Toed ShoesProtects feet from spills and falling objects.[10][11]

Experimental Protocols

As this document provides safety and handling information, no experimental protocols are cited.

Mandatory Visualization

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment (Treat as Unknown Hazard) SelectPPE Select and Don Appropriate PPE (See Table) RiskAssessment->SelectPPE PrepareWorkArea Prepare Work Area (Chemical Fume Hood) SelectPPE->PrepareWorkArea WeighTransfer Weighing and Transfer PrepareWorkArea->WeighTransfer Experiment Experimental Procedure WeighTransfer->Experiment Decontaminate Decontaminate Work Area and Equipment Experiment->Decontaminate Spill Spill Experiment->Spill Exposure Personal Exposure (Skin, Eyes, Inhalation) Experiment->Exposure WasteDisposal Segregate and Dispose of Waste (Hazardous Waste) Decontaminate->WasteDisposal RemovePPE Remove PPE Correctly WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands EmergencyProcedures Follow Emergency Procedures (Flush, Evacuate, Call EHS/911) Spill->EmergencyProcedures Exposure->EmergencyProcedures

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.